molecular formula C12H10ClN3O2 B069664 benzyl N-(6-chloropyridazin-3-yl)carbamate CAS No. 175393-07-4

benzyl N-(6-chloropyridazin-3-yl)carbamate

Cat. No.: B069664
CAS No.: 175393-07-4
M. Wt: 263.68 g/mol
InChI Key: WVOUUBWHJAPMEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-(6-chloropyridazin-3-yl)carbamate is a sophisticated chemical intermediate designed for research applications, particularly in the field of medicinal chemistry and drug discovery. Its molecular structure incorporates both a carbamate moiety, a privileged scaffold in drug design known for its ability to interact with a wide range of biological targets, and a 6-chloropyridazine ring, a valuable nitrogen-containing heterocycle. This combination makes it an exceptionally versatile building block for the synthesis of more complex, biologically active molecules. Main Applications & Research Value: Versatile Synthetic Intermediate: The chloropyridazine group is a key reactive handle that readily participates in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitutions. This allows researchers to systematically explore structure-activity relationships (SAR) by introducing diverse aromatic, heteroaromatic, and amine substituents, a strategy critical in lead optimization campaigns. Core Scaffold in Drug Discovery: The pyridazine nucleus is a common feature in compounds investigated for a range of therapeutic areas. This reagent serves as a direct precursor for constructing novel compounds with potential bioactivity, building upon research into pyridazine-based structures. Carbamate-Based Probe Development: The benzyl carbamate group can serve as a protected amine or be utilized in the design of potential enzyme inhibitors. Carbamate functional groups are present in numerous clinically implemented drugs and agrochemicals, often contributing to target binding and metabolic stability. Handling & Safety: This compound is intended for use by qualified laboratory personnel. Please refer to the associated Safety Data Sheet (SDS) for detailed handling, storage, and disposal information. As with all fine chemicals, proper personal protective equipment (PPE) should be used. Important Notice: This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Properties

IUPAC Name

benzyl N-(6-chloropyridazin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2/c13-10-6-7-11(16-15-10)14-12(17)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOUUBWHJAPMEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650105
Record name Benzyl (6-chloropyridazin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175393-07-4
Record name Benzyl (6-chloropyridazin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Role of benzyl N-(6-chloropyridazin-3-yl)carbamate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Benzyl N-(6-chloropyridazin-3-yl)carbamate as a Pharmaceutical Intermediate

Authored by a Senior Application Scientist

In the intricate landscape of modern drug discovery, pharmaceutical intermediates are the unsung heroes, providing the foundational scaffolds upon which complex and potent therapeutic agents are built. Benzyl N-(6-chloropyridazin-3-yl)carbamate is a quintessential example of such a vital building block. This technical guide delves into the synthesis, chemical attributes, and strategic application of this intermediate, offering researchers and drug development professionals a comprehensive understanding of its role. We will explore its reactivity, its utility in constructing diverse molecular architectures—particularly those targeting kinases and other key cellular regulators—and provide validated experimental protocols to illustrate its practical application.

Introduction: The Strategic Importance of the Pyridazine Scaffold

The pyridazine moiety, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, including a high dipole moment and robust hydrogen-bonding capacity, make it an attractive component for designing ligands that can effectively interact with biological targets.[1] The incorporation of a chlorine atom at the 6-position introduces a versatile synthetic handle, ripe for a variety of cross-coupling and nucleophilic substitution reactions.

Benzyl N-(6-chloropyridazin-3-yl)carbamate combines this reactive pyridazine core with a benzyl carbamate group. The carbamate functional group is itself a cornerstone of drug design, valued for its chemical stability, ability to penetrate cell membranes, and its bioisosteric resemblance to a peptide bond.[2] In this intermediate, the benzyl carbamate (Cbz) group serves a dual purpose: it acts as a robust protecting group for the 3-amino functionality and can also be an integral part of the final molecule's pharmacophore. This guide will illuminate how these features converge to make benzyl N-(6-chloropyridazin-3-yl)carbamate a key player in the synthesis of next-generation therapeutics.

Physicochemical Properties and Synthesis

A thorough understanding of an intermediate's physical and chemical properties is fundamental to its effective use in multi-step synthesis.

PropertyValue
IUPAC Name Benzyl N-(6-chloropyridazin-3-yl)carbamate
Molecular Formula C₁₂H₁₀ClN₃O₂
Molecular Weight 263.68 g/mol
CAS Number 132336-39-3
Appearance Off-white to pale yellow solid
Solubility Soluble in DMF, DMSO, and chlorinated solvents
Synthetic Pathway

The synthesis of benzyl N-(6-chloropyridazin-3-yl)carbamate is typically achieved through a straightforward nucleophilic acyl substitution. The process begins with 3-amino-6-chloropyridazine, which is itself synthesized from the commercially available 3,6-dichloropyridazine via a regioselective amination reaction.[3] The amino group of 3-amino-6-chloropyridazine then reacts with benzyl chloroformate in the presence of a non-nucleophilic base.

The causality behind this choice of reagents is clear:

  • Benzyl Chloroformate: This is the classic reagent for introducing the Cbz protecting group. It is highly reactive towards nucleophiles like amines.[4]

  • Base (e.g., Pyridine, Triethylamine): The reaction generates hydrochloric acid (HCl) as a byproduct. The base is essential to neutralize this acid, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.

  • Solvent (e.g., THF, Dichloromethane): An aprotic solvent is chosen to prevent side reactions with the highly reactive benzyl chloroformate.

G cluster_0 Synthesis Workflow A 3-Amino-6-chloropyridazine C Reaction Vessel (Aprotic Solvent + Base) A->C B Benzyl Chloroformate B->C D Benzyl N-(6-chloropyridazin-3-yl)carbamate C->D Nucleophilic Acyl Substitution E Workup & Purification (e.g., Crystallization) D->E

Caption: General workflow for the synthesis of the title intermediate.

Chemical Reactivity and Strategic Application

The synthetic utility of benzyl N-(6-chloropyridazin-3-yl)carbamate stems from two key structural features: the reactive C-Cl bond and the versatile Cbz-protected amine.

G main Benzyl N-(6-chloropyridazin-3-yl)carbamate C6-Chloro Position Cbz-Protected Amine sub Nucleophilic Aromatic Substitution (SNAr) (e.g., Amines, Alkoxides) main:f1->sub Versatile Handle coup Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) main:f1->coup Forms C-C or C-N bonds dep Cbz Deprotection (Hydrogenolysis) main:f2->dep Unmasks reactive NH₂ group

Caption: Key reactive sites and potential transformations of the intermediate.

Transformations at the C6-Position

The chlorine atom at the 6-position of the pyridazine ring is susceptible to displacement. This is the primary site for introducing molecular diversity.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridazine nitrogens activates the C-Cl bond towards attack by nucleophiles. This allows for the straightforward introduction of amines, thiols, or alkoxides, which is a common strategy in the synthesis of kinase inhibitors.

  • Metal-Catalyzed Cross-Coupling: The C-Cl bond is an excellent substrate for reactions like Suzuki-Miyaura coupling (to form C-C bonds with boronic acids) and Buchwald-Hartwig amination (to form C-N bonds). This enables the construction of complex bi-aryl or hetero-aryl structures, which are prevalent in modern pharmaceuticals.[1]

Manipulation of the Carbamate Group

The benzyl carbamate (Cbz) group is a workhorse protecting group in organic synthesis.

  • Deprotection: Its most significant feature is its lability under specific, mild conditions. It is readily cleaved by catalytic hydrogenolysis (H₂ gas with a palladium catalyst), a reaction that typically does not affect other sensitive functional groups, including the pyridazine core. This selective deprotection unmasks the 3-amino group, making it available for subsequent acylation, alkylation, or sulfonylation reactions.

  • Pharmacophore Contribution: In some drug candidates, the entire benzyl carbamate moiety is retained as part of the final active pharmaceutical ingredient (API), contributing to target binding through hydrogen bonding and hydrophobic interactions.

Case Study: Application in the Synthesis of Kinase Inhibitors

While a specific blockbuster drug may not list this exact intermediate as its starting material in publicly available literature, its structural motif is central to numerous patented compounds, particularly in the realm of oncology and inflammatory diseases.[5] Pyridazine-based compounds are frequently explored as inhibitors of various protein kinases, such as ALK5, VEGF, and others involved in aberrant cell signaling.[5][6][7]

Let's consider a representative synthetic route to a hypothetical kinase inhibitor, demonstrating the strategic use of benzyl N-(6-chloropyridazin-3-yl)carbamate.

G A Benzyl N-(6-chloropyridazin-3-yl)carbamate C Suzuki Coupling (Pd Catalyst, Base) A->C B Aryl Boronic Acid B->C D Intermediate 2 (6-Aryl Pyridazine) C->D Step 1: C-C Bond Formation E Hydrogenolysis (H₂, Pd/C) D->E Step 2: Cbz Deprotection F Intermediate 3 (3-Amino-6-aryl Pyridazine) E->F H Amide Coupling (e.g., HATU, EDCI) F->H G Carboxylic Acid Moiety G->H I Final Kinase Inhibitor H->I Step 3: Amide Formation

Caption: Representative workflow for synthesizing a kinase inhibitor.

In this workflow, the intermediate first undergoes a Suzuki coupling to install a crucial aryl group that will interact with a hydrophobic pocket in the kinase's active site. Subsequently, the Cbz group is removed via hydrogenolysis to reveal the primary amine. This amine is then acylated via an amide coupling reaction to introduce another key binding element, completing the synthesis of the target molecule. This sequence highlights the orthogonal reactivity of the intermediate's key functional groups, allowing for controlled, stepwise construction of complex molecules.

Experimental Protocols

The following protocols are provided for illustrative purposes and should be adapted and optimized based on specific laboratory conditions and substrate requirements. A thorough risk assessment should be conducted before any experimental work.

Protocol 1: Synthesis of Benzyl N-(6-chloropyridazin-3-yl)carbamate
  • Reaction Setup: To a solution of 3-amino-6-chloropyridazine (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.5 M), add triethylamine (1.2 eq). Cool the mixture to 0 °C in an ice bath under a nitrogen atmosphere.

  • Reagent Addition: Add benzyl chloroformate (1.1 eq) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, filter the mixture to remove triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Isolation: Purify the resulting solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the pure product.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
  • Reaction Setup: In a reaction vessel, combine benzyl N-(6-chloropyridazin-3-yl)carbamate (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

  • Solvent Addition: Add a mixture of toluene and water (e.g., 4:1 v/v) to the vessel.

  • Reaction: Degas the mixture by bubbling nitrogen through it for 15-20 minutes. Heat the reaction to 90-100 °C and stir vigorously for 8-12 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Separate the organic layer and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to isolate the 6-aryl-substituted pyridazine product.

Conclusion and Future Perspectives

Benzyl N-(6-chloropyridazin-3-yl)carbamate is more than a simple chemical; it is a strategically designed intermediate that provides a reliable and versatile entry point into the synthesis of medicinally relevant pyridazine-containing compounds. Its predictable reactivity at two distinct sites allows for the systematic and controlled construction of complex molecular libraries for screening and lead optimization. As the demand for novel therapeutics targeting complex diseases continues to grow, the importance of well-designed, functionalized heterocyclic intermediates like this one will only increase. Future research will likely focus on developing even more efficient and sustainable methods for its synthesis and its application in novel synthetic methodologies, further cementing the role of the pyridazine scaffold in the future of medicine.

References

  • Wedge, S. R., et al. (2000). ZD4190: An Orally Active Inhibitor of Vascular Endothelial Growth Factor Signaling with Broad-Spectrum Antitumor Efficacy. Cancer Research, 60(4), 970-975. Available at: [Link]

  • Exclusive Chemistry Ltd. (2019). Tacedinaline. Available at: [Link]

  • United States Patent US20130101759A1. (2013). Nanochannel delivery devices and related methods. Available at: [Link]

  • Organic Syntheses. (n.d.). BENZYL METHOXYCARBAMATE. Available at: [Link]

  • Molbase. (n.d.). Benzyl N-3-(6-chloropyridazin-3-yl)phenylcarbamate. Available at: [Link]

  • United States Patent US8829195B2. (2014). Application for patent term extension. Available at: [Link]

  • World Intellectual Property Organization. (2016). WO2016138114A1 - Therapeutic pyridazine compounds and uses thereof.
  • National Center for Biotechnology Information. (n.d.). Tacedinaline. PubChem Compound Database. Available at: [Link]

  • Google Patents. (2024). US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors.
  • Sović, K., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-303. Available at: [Link]

  • PubMed. (2000). ZD4190: an orally active inhibitor of vascular endothelial growth factor signaling with broad-spectrum antitumor efficacy. Available at: [Link]

  • Google Patents. (2016). US9487500B2 - Compounds and compositions thereof.
  • Organic Syntheses. (n.d.). Formic acid, chloro-, benzyl ester. Available at: [Link]

  • Hugo, V., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Computational Chemistry, 7, 1-26. Available at: [Link]

  • PubMed. (2018). Synthesis and biological evaluation of 4β-(thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxins as topoisomerase-II inhibitors. Available at: [Link]

  • PubMed. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor... Available at: [Link]

  • Google Patents. (2015). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
  • ResearchGate. (2001). Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo[3,4-b][6][8]diazepines. Available at: [Link]

  • PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery. Available at: [Link]

  • Fang, M., et al. (2010). Benzyl N-(4-pyridyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o401. Available at: [Link]

Sources

Pharmacophore Analysis of 6-Chloropyridazin-3-yl Compounds

[1]

Executive Summary

The 6-chloropyridazin-3-yl moiety represents a "privileged scaffold" in modern medicinal chemistry, distinguished by its unique electronic landscape and dual utility as both a reactive intermediate and a robust pharmacophoric feature. Unlike simple phenyl or pyridine analogs, the pyridazine ring’s 1,2-diazine core creates a highly

1

This technical guide dissects the pharmacophore of 6-chloropyridazin-3-yl compounds, moving beyond basic structural description to the causal electronic interactions that drive potency in targets such as PARP-1 , COX-2 , and JNK1 .

Electronic & Structural Basis

To accurately model the pharmacophore, one must first understand the underlying quantum chemical properties that define the interaction potential of the 6-chloropyridazin-3-yl fragment.

The -Deficient Core

The pyridazine ring contains two adjacent nitrogen atoms.[1] This 1,2-arrangement results in significant lone-pair repulsion and a high dipole moment.

  • Effect: The ring is highly electron-deficient (more so than pyridine).

  • Pharmacophore Implication: The ring acts as a strong

    
    -acid, making it an excellent partner for 
    
    
    -stacking interactions with electron-rich aromatic residues (e.g., Tryptophan, Phenylalanine) in the binding pocket.
The "Activated" Chlorine (Halogen Bonding)

A critical, often overlooked feature is the activation of the chlorine atom. In a standard chlorobenzene, the chlorine is weakly activated. However, the electron-withdrawing nature of the pyridazine nitrogens pulls electron density away from the chlorine.

  • Mechanism: This depletion creates a substantial region of positive electrostatic potential (the

    
    -hole ) on the extension of the C-Cl bond axis.
    
  • Pharmacophore Implication: The 6-Cl substituent functions as a potent Halogen Bond Donor (XB) . It can form directional non-covalent interactions with Lewis bases (backbone carbonyls, water molecules, or Asp/Glu side chains) in the receptor. This interaction is strictly directional (

    
     relative to the C-Cl bond).
    
Hydrogen Bond Acceptors

The N1 and N2 atoms possess lone pairs, but their basicity is attenuated (

  • Pharmacophore Implication: They act as weak-to-moderate Hydrogen Bond Acceptors (HBA). Their proximity allows for "bidentate" recognition or water-bridged networks, but they are less likely to be protonated at physiological pH compared to pyridines.

Pharmacophore Map & Interaction Features[3]

The following diagram illustrates the core pharmacophore features of the 6-chloropyridazin-3-yl fragment.

PharmacophoreMapcluster_structureChemical ScaffoldRingPyridazine Ring(1,2-N,N)Cl6-ChloroSubstituentRing->ClN_atomsNitrogen Lone Pairs(N1/N2)Ring->N_atomsPiPi-Stacking (Electron Deficient)Ring->PiSandwich/T-shapedXBHalogen Bond Donor(Sigma-Hole)Cl->XBDirectional Interaction(180°)HydroHydrophobic AnchorCl->HydroLipophilicityHBAH-Bond Acceptor(Weak Basicity)N_atoms->HBAWater bridges/Backbone NHTargetReceptor Pocket(e.g., PARP-1, COX-2)XB->Targetvs. Carbonyl OPi->Targetvs. Phe/TrpHBA->Targetvs. Ser/Thr/H2O

Figure 1: Pharmacophore interaction map detailing the translation of structural features into binding events.

Case Studies & Biological Targets[2][4]

PARP-1 Inhibitors (Oncology)

Poly(ADP-ribose)polymerase-1 (PARP-1) is a major target for cancer therapy.[1]

  • Role of Scaffold: In novel chloropyridazine hybrids, the pyridazine ring mimics the nicotinamide moiety of

    
    .
    
  • Interaction: The N-atoms form critical H-bonds with the hinge region (Gly863/Ser904). The 6-chloro group often occupies a hydrophobic sub-pocket, but recent SAR suggests it may engage in halogen bonding with backbone carbonyls, enhancing residence time compared to the unsubstituted analog.

  • Data Point: Derivatives retaining the 6-Cl showed

    
     values in the low micromolar range against MDA-MB-231 cell lines, validating the stability and binding utility of the halo-heterocycle [1].
    
COX-2 Inhibitors (Inflammation)

In the design of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles:

  • Role of Scaffold: The 6-chloropyridazine serves as a bioisostere for the traditional sulfonamide or sulfone pharmacophores found in Coxibs.

  • Interaction: The chloropyridazine moiety inserts into the secondary pocket of COX-2. The Chlorine atom provides steric bulk and lipophilicity to fill the hydrophobic channel, while the pyridazine nitrogens orient the molecule via water-mediated networks [3].

JNK1 Pathway Inhibitors

3,6-disubstituted pyridazines have been designed as JNK1 inhibitors via scaffold hopping from pyrazoles.

  • SAR Insight: The 6-chloro substituent was critical for cellular permeability. While polar groups at this position improved solubility, they often decreased membrane penetration. The 6-Cl offered the optimal balance of LogP and metabolic stability [4].

Experimental Protocol: Pharmacophore Generation

This workflow describes the generation of a structure-based pharmacophore model for a 6-chloropyridazine derivative.

Step-by-Step Methodology

Step 1: Ligand Preparation & Conformational Analysis

  • Tool: MOE / Schrödinger LigPrep.

  • Action: Generate 3D conformers. Crucial: Calculate partial charges using DFT (B3LYP/6-31G*) to accurately represent the

    
    -hole on the Chlorine. Standard force fields (MMFF94) often underestimate this anisotropic charge distribution.
    

Step 2: Molecular Docking

  • Target: e.g., PARP-1 (PDB: 6NTU).[1]

  • Protocol:

    • Define active site (10Å radius around co-crystallized ligand).

    • Dock 6-chloropyridazine derivatives.[1][2]

    • Filter: Prioritize poses where the C-Cl bond vector is directed toward a Lewis base (backbone carbonyl or water oxygen) with an angle of

      
      .
      

Step 3: Pharmacophore Feature Extraction

  • Tool: LigandScout or Phase.

  • Feature Definitions:

    • HBA: Pyridazine Nitrogens.[2]

    • HY (Hydrophobic): Centered on the Cl atom.

    • XB (Custom Feature): Define a vector feature starting at Cl, pointing outward along the C-Cl bond axis.

    • RA (Ring Aromatic): Centered on the pyridazine ring.[1][3]

Step 4: Validation

  • Metric: Use a "Decoy Set" (50 inactive analogs). Calculate Enrichment Factor (EF1%) and ROC-AUC. A valid model must distinguish the 6-Cl active compounds from 6-H or 6-Me analogs (which lack the

    
    -hole).
    
Computational Workflow Diagram

Workflowcluster_prepPreparationcluster_dockInteraction Modelingcluster_modelPharmacophore DefinitionStartStart: 6-ChloropyridazineLead CompoundDFTDFT Calculation(B3LYP/6-31G*)Map Sigma-HoleStart->DFTConfConformational Search(Low Energy States)DFT->ConfDockMolecular Docking(Target: PARP-1/COX-2)Conf->DockFilterGeometric Filter(Cl...O Angle > 160°)Dock->FilterFeatDefine Features:1. HBA (N-N)2. XB (Cl-Vector)3. Pi-Acid (Ring)Filter->FeatValidValidation(ROC-AUC / Decoy Set)Feat->ValidEndVirtual ScreeningLibrary DesignValid->EndModel Accepted

Figure 2: Computational workflow for deriving and validating a halogen-bonding enhanced pharmacophore model.

Quantitative Data Summary

The following table summarizes the physicochemical contributions of the 6-chloropyridazin-3-yl fragment compared to common bioisosteres.

Fragment

-Hole Magnitude (kcal/mol)*
H-Bond Acceptor StrengthLogP ContributionPrimary Interaction Mode
6-Chloropyridazin-3-yl High (-3.4 to -6.6) Moderate +0.71 XB +

-stacking
6-Chloropyridin-3-ylModerateModerate+0.65Weak XB + HBA
4-ChlorophenylLowNone+0.90Hydrophobic only
Pyridazin-3-yl (No Cl)NoneModerate-0.50HBA +

-stacking

*Note:

References

  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition. Source: NIH / PubMed Central URL:[Link]

  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry. Source: European Journal of Medicinal Chemistry (via PubMed) URL:[Link]

  • Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents. Source: PubMed URL:[Link]

  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway. Source: ACS Omega (via PubMed Central) URL:[Link]

  • Cooperation/Competition between Halogen Bonds and Hydrogen Bonds. Source: Semantic Scholar / Symmetry URL:[Link]

Methodological & Application

Application Note: Chemoselective Deprotection of Benzyl Carbamates (Cbz) on Pyridazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Conditions for deprotection of benzyl carbamates on pyridazine heterocycles Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary: The Pyridazine Paradox

The pyridazine (1,2-diazine) ring is a privileged scaffold in modern drug discovery, featured in diverse clinical candidates for its ability to engage in


-stacking and hydrogen bonding while maintaining a lower lipophilicity than phenyl rings. However, the synthetic manipulation of pyridazines presents a specific "chemoselectivity paradox" when removing Benzyloxycarbonyl (Cbz/Z) protecting groups.

The Challenge: The standard industrial method for Cbz removal—catalytic hydrogenolysis (


, Pd/C)—is frequently incompatible with pyridazines. The electron-deficient 1,2-diazine core is susceptible to:
  • Ring Reduction: Partial saturation to di- or tetrahydropyridazines.

  • N–N Bond Cleavage: Rupture of the hydrazine bond to form diamines.

This guide provides three validated, non-reductive protocols to achieve quantitative deprotection while preserving the integrity of the pyridazine core.

Decision Matrix & Mechanistic Logic

Before selecting a protocol, the stability of the substrate must be evaluated against the three primary non-reductive deprotection mechanisms: Acidolysis , Silyl-Assisted Hydrolysis , and Soft Nucleophilic Displacement .

Logical Workflow (Graphviz Diagram)

DeprotectionLogic Start START: Cbz-Protected Pyridazine Q1 Is the substrate acid-sensitive? (e.g., acetals, silyl ethers present?) Start->Q1 Q2 Does the substrate contain electrophiles sensitive to thiols? (e.g., alkyl halides, Michael acceptors?) Q1->Q2 Yes (Acid Sensitive) MethodA METHOD A: Acidolysis (HBr / AcOH) Robust, Scalable Q1->MethodA No (Stable to Acid) MethodB METHOD B: Nucleophilic Cleavage (Thiol / Base) Mild, Chemoselective Q2->MethodB No (Stable to Thiols) MethodC METHOD C: Lewis Acid (TMSI or AlCl3) Neutral Conditions Q2->MethodC Yes (Thiol Sensitive)

Figure 1: Decision tree for selecting the optimal deprotection strategy based on substrate functionality.

Validated Experimental Protocols

Protocol A: Acidolytic Cleavage (The "Robust" Route)

Best For: Substrates lacking acid-labile groups (e.g., acetals, Boc groups). Mechanism: Protonation of the carbamate carbonyl oxygen facilitates


-like cleavage, generating the amine hydrobromide and benzyl bromide.

Reagents:

  • 33% Hydrogen Bromide (HBr) in Acetic Acid (AcOH).

  • Diethyl ether (

    
    ) or MTBE for precipitation.
    

Step-by-Step Procedure:

  • Preparation: Dissolve the Cbz-protected pyridazine (1.0 equiv) in minimal glacial acetic acid (approx. 2 mL per mmol) in a round-bottom flask.

  • Addition: Add 33% HBr in AcOH (5–10 equiv) dropwise at room temperature (RT).

    • Note: Significant fuming occurs; perform in a well-ventilated fume hood.

  • Reaction: Stir at RT. Monitor by LCMS.

    • Timeline: Simple substrates clear in 1–2 hours. Electron-deficient pyridazines may require heating to 40–50 °C.

  • Workup (Precipitation Method):

    • Pour the reaction mixture slowly into a 10-fold excess of cold

      
       or MTBE with vigorous stirring.
      
    • The amine hydrobromide salt typically precipitates. Filter, wash with

      
      , and dry.
      
  • Workup (Extraction Method):

    • If no precipitate forms, concentrate the mixture in vacuo.

    • Dilute with water and neutralize carefully with solid

      
       or 1N NaOH to pH 8–9.
      
    • Extract with EtOAc or DCM.

Critical Insight: Pyridazines are weak bases (


 ~2.3). In strong HBr, the pyridazine nitrogen will also be protonated. Ensure the final neutralization step is sufficient to liberate the free base if the salt form is not desired.
Protocol B: Soft Nucleophilic Cleavage (The "Modern" Route)

Best For: Complex substrates sensitive to acid; preventing side-reactions on the pyridazine ring. Mechanism: A "soft" nucleophile (thiolate) attacks the benzylic carbon of the Cbz group in an


 fashion, releasing the carbamate anion which spontaneously decarboxylates.[1] This avoids all redox risks to the N=N bond.

Reagents:

  • 2-Mercaptoethanol (3–5 equiv).

  • 
     (Potassium phosphate tribasic, 3 equiv).
    
  • Solvent: N,N-Dimethylacetamide (DMAc) or DMF.

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with the Cbz-protected substrate (1.0 equiv) and

    
     (3.0 equiv).
    
  • Solvation: Add DMAc (0.2 M concentration relative to substrate).

  • Activation: Add 2-Mercaptoethanol (3.0–5.0 equiv).

  • Reaction: Heat the mixture to 75 °C under an inert atmosphere (

    
    ).
    
    • Why 75 °C? This temperature overcomes the activation energy for the

      
       attack on the benzylic carbon without thermally degrading the heterocycle.
      
  • Monitoring: Check LCMS after 4 hours.

  • Workup:

    • Dilute with water and extract with EtOAc.

    • Purification Note: The byproduct is a benzyl thioether (S-benzyl-2-mercaptoethanol). This is much less polar than the amine product and is easily removed via column chromatography or an acid-base wash.

Visualizing the Pathway:

ThiolMechanism Cbz Cbz-Pyridazine (Electrophile) TS SN2 Transition State (Benzylic Attack) Cbz->TS Thiol Thiolate Anion (Nucleophile) Thiol->TS Inter Carbamate Anion + Benzyl-Thioether TS->Inter Product Free Pyridazine Amine + CO2 Inter->Product -CO2 (Spontaneous)

Figure 2: Mechanism of Thiol-Mediated Deprotection.

Protocol C: Lewis Acid-Mediated (Iodotrimethylsilane)

Best For: Substrates that are acid-sensitive but contain electrophiles (e.g., alkyl halides) that would react with thiols. Reagents:

  • TMSI (Iodotrimethylsilane) or generated in situ (TMSCl + NaI).

  • Solvent: Acetonitrile (

    
    ) or DCM.
    

Step-by-Step Procedure:

  • Preparation: Dissolve substrate in dry

    
     under Argon.
    
  • Addition: Add TMSI (2–4 equiv) dropwise at 0 °C.

  • Reaction: Allow to warm to RT.

    • Mechanism:[1][2][3][4] The silicon coordinates to the carbonyl oxygen, and the iodide attacks the benzylic carbon.

  • Quenching: Quench with methanol (decomposes excess TMSI and silyl carbamate intermediates).

  • Workup: Concentrate and purify via reverse-phase prep-HPLC or flash chromatography.

Comparative Data: Why Avoid Hydrogenation?

The following table summarizes the risks associated with standard hydrogenation when applied to pyridazine scaffolds.

MethodReagentsOutcome on Pyridazine CoreChemoselectivity Score
Hydrogenolysis

(1 atm), 10% Pd/C
High Risk: 30–60% reduction of N=N bond observed [1].Low (1/5)
Transfer Hydrog. Cyclohexene, Pd/CModerate Risk: Slower reduction, but still problematic.Low-Medium (2/5)
Acidolysis HBr / AcOHSafe: Ring remains intact.High (5/5)
Nucleophilic Thiol /

Safe: Ring remains intact.Excellent (5/5)
Lewis Acid TMSISafe: Ring remains intact.High (4/5)

Expert Tip: If you must use hydrogenation (e.g., to remove Cbz and reduce a nitro group simultaneously), poison the catalyst by adding pyridine (5–10 mol%) or using Pd(OH)₂ (Pearlman's catalyst) in EtOAc rather than MeOH. However, this often stalls the Cbz removal as well.

References

  • Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022).[3][5] Nucleophilic Deprotection of Carbamates Mediated by 2-Mercaptoethanol.[3] Organic Letters, 24(20), 3736–3740.

  • Vinayagam, V., et al. (2024).[5] Aluminum Chloride (AlCl3)-Mediated Deprotection of N-Benzyloxycarbonyl (Cbz) Groups in HFIP. The Journal of Organic Chemistry, 89(9), 5665–5674.

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Chapter 7: Protection for the Amino Group).

  • Duckett, S. B., et al. (2015).[4] Investigating pyridazine and phthalazine exchange in a series of iridium complexes... Chemical Science, 6, 3981-3993. (Demonstrates susceptibility of pyridazine N-N bond to metal-hydride interactions).

Sources

Application Note: Preparation of Benzyl N-(6-chloropyridazin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthetic protocol for the preparation of benzyl N-(6-chloropyridazin-3-yl)carbamate (Cbz-protected 3-amino-6-chloropyridazine). Due to the electron-deficient nature of the pyridazine ring, the exocyclic amine exhibits reduced nucleophilicity compared to standard anilines.[1] This guide presents an optimized Schotten-Baumann type acylation using anhydrous conditions to maximize yield and minimize hydrolysis of the moisture-sensitive benzyl chloroformate (Cbz-Cl) reagent.

Introduction

Aminopyridazines are critical scaffolds in medicinal chemistry, often serving as cores for kinase inhibitors and other bioactive heterocycles.[2][3] The protection of the exocyclic amine is a common requirement during multi-step synthesis to prevent side reactions such as N-alkylation or oxidation.

The target molecule, benzyl N-(6-chloropyridazin-3-yl)carbamate , introduces a benzyloxycarbonyl (Cbz) group. This protecting group is orthogonal to Boc and acid-labile groups, removable via catalytic hydrogenation (


) or strong acid (HBr/AcOH), offering synthetic flexibility.
Synthetic Challenge

The nitrogen atoms in the pyridazine ring exert a strong electron-withdrawing effect (inductive and mesomeric), significantly lowering the


 and nucleophilicity of the exocyclic amino group at position 3. Standard aqueous Schotten-Baumann conditions (NaOH/H2O) often lead to competitive hydrolysis of Cbz-Cl before acylation can occur. Therefore, this protocol utilizes an anhydrous organic base method.

Reagents and Equipment

Reagent Table
ReagentMW ( g/mol )Equiv.RoleSafety Note
3-Amino-6-chloropyridazine 129.551.0SubstrateIrritant, Harmful if swallowed
Benzyl Chloroformate (Cbz-Cl) 170.591.2ReagentLachrymator , Corrosive, Moisture Sensitive
Pyridine 79.103.0 - 5.0Base/SolventFlammable, Toxic, Stench
Dichloromethane (DCM) 84.93SolventSolventVolatile, Carcinogen suspect
4-Dimethylaminopyridine (DMAP) 122.170.1CatalystToxic (Optional)
Equipment
  • Reaction Vessel: 3-neck round-bottom flask (flame-dried) equipped with a nitrogen inlet and pressure-equalizing addition funnel.

  • Temperature Control: Ice-water bath (

    
    ).
    
  • Stirring: Magnetic stir bar (PTFE coated).

Experimental Protocol

Reaction Scheme

The synthesis proceeds via nucleophilic attack of the amine on the carbonyl carbon of benzyl chloroformate, followed by the elimination of chloride. Pyridine serves as a proton scavenger and can form a reactive


-acylpyridinium intermediate to accelerate the reaction.

ReactionScheme SM 3-Amino-6-chloropyridazine Intermediate Tetrahedral Intermediate SM->Intermediate + Cbz-Cl + Pyridine Reagent Benzyl Chloroformate (Cbz-Cl) Reagent->Intermediate Product Benzyl N-(6-chloropyridazin-3-yl)carbamate Intermediate->Product - Cl⁻ Byproduct Pyridine-HCl Intermediate->Byproduct

Figure 1: Reaction pathway for the Cbz-protection of 3-amino-6-chloropyridazine.

Step-by-Step Procedure (Method A: Pyridine/DCM)

Step 1: Preparation of Substrate Solution

  • Charge the flame-dried reaction flask with 3-amino-6-chloropyridazine (1.0 equiv).

  • Add anhydrous DCM (approx. 10 mL per gram of substrate).

  • Add Pyridine (3.0 equiv).

    • Note: If the substrate is not fully soluble, the reaction will proceed as a suspension, eventually clarifying as the more soluble carbamate forms.

    • Optional: Add DMAP (0.1 equiv) if the reaction is known to be sluggish (catalytic acylation).

Step 2: Reagent Addition

  • Cool the mixture to

    
      using an ice bath.
    
  • Dilute Benzyl Chloroformate (1.2 equiv) in a small volume of DCM (1:1 v/v) in the addition funnel.

  • Add the Cbz-Cl solution dropwise over 15–30 minutes.

    • Critical: Control the exotherm. Rapid addition can lead to bis-acylation (formation of the imide).

Step 3: Reaction Maintenance

  • Allow the reaction to stir at

    
     for 1 hour.
    
  • Remove the ice bath and allow the mixture to warm to Room Temperature (

    
    ) .
    
  • Stir for 4–12 hours.

    • Monitoring: Check by TLC (Eluent: 50% EtOAc/Hexane) or LCMS. The starting amine is polar; the product will be less polar (higher

      
      ).
      

Step 4: Workup and Purification

  • Quench: Add water (equal volume to solvent) to the reaction mixture.

  • Phase Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer.

  • Acid Wash: Wash the organic layer with 1M HCl (

    
    ) to remove excess pyridine and unreacted amine.
    
    • Note: The product is a carbamate and is stable to dilute acid washes, but do not prolong contact.

  • Neutralization: Wash with saturated

    
      solution, then Brine.
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification:

    • Crude: Often obtained as an off-white solid.

    • Recrystallization:[3][4] Boiling EtOAc/Hexane or Ethanol is typically effective.

    • Column Chromatography: If necessary, elute with a gradient of 0

      
       40% EtOAc in Hexanes.
      
Workflow Diagram

ProtocolWorkflow Start Start: 3-Amino-6-chloropyridazine Dissolve Dissolve in DCM/Pyridine (Optional: +DMAP) Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add Add Cbz-Cl Dropwise (Control Exotherm) Cool->Add Warm Warm to RT Stir 4-12h Add->Warm Check Check Conversion (TLC/LCMS) Warm->Check Check->Warm Incomplete Quench Quench with Water Check->Quench Complete Wash Wash: 1M HCl -> NaHCO3 -> Brine Quench->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Purify Recrystallize (EtOAc/Hex) Dry->Purify

Figure 2: Operational workflow for the synthesis and purification process.

Analytical Validation

Successful synthesis should be validated using


 NMR  and LCMS .
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       ~11.0 ppm (s, 1H, NH ): Broad singlet, exchangeable with 
      
      
      
      .
    • 
       ~7.30–7.45 ppm (m, 5H, Ph -H): Aromatic protons of the benzyl group.
      
    • 
       ~8.0 ppm (d, 1H, Pyridazine-H): Doublet for H-4/H-5.
      
    • 
       ~7.8 ppm (d, 1H, Pyridazine-H): Doublet for H-4/H-5.
      
    • 
       5.25 ppm (s, 2H, CH
      
      
      
      -Ph): Diagnostic benzylic singlet.
  • LCMS:

    • Observe

      
       peak corresponding to Product MW (approx. 264.05 Da for 
      
      
      
      ).
    • Characteristic Chlorine isotope pattern (

      
      ).
      

Troubleshooting Guide

ObservationPossible CauseCorrective Action
Low Conversion Poor nucleophilicity of amine.Add 0.1 eq DMAP as catalyst. Increase temperature to Reflux (DCM) or switch solvent to THF and heat to

.
Bis-acylation (Imide formation)Excess Cbz-Cl or high temp.Strictly control Cbz-Cl to 1.1–1.2 equiv. Keep reaction at

during addition.[1]
Starting Material Remains Hydrolysis of Cbz-Cl.Ensure solvents are anhydrous .[1] Cbz-Cl degrades with moisture.[1] Use fresh reagent.
Product in Aqueous Layer pH too low/high during workup.The carbamate is neutral but can hydrolyze in strong base. Keep washes brief. Ensure organic extraction is thorough (use EtOAc if DCM is insufficient).

References

  • General Cbz Protection: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

  • Reactivity of Aminopyridazines: PubChem Compound Summary for CID 21643, 6-Chloropyridazin-3-amine. National Center for Biotechnology Information (2025). [Link]

  • Analogous Pyridine Protection: Benzyl N-(4-pyridyl)carbamate. National Center for Biotechnology Information. PubChem Compound Database. [Link]

Sources

Application Note & Protocols: Suzuki-Miyaura Coupling of Benzyl N-(6-chloropyridazin-3-yl)carbamate for Pharmaceutical Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyridazine Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, its significance was ultimately recognized with the 2010 Nobel Prize in Chemistry.[2] This palladium-catalyzed reaction is indispensable in drug discovery and development, where the construction of biaryl and heteroaryl-aryl motifs is a constant necessity.[3][4][5]

Pyridazine derivatives are of particular interest within medicinal chemistry, forming the core structure of numerous compounds with diverse biological activities.[6] The ability to functionalize the pyridazine ring via cross-coupling is therefore a high-value synthetic operation. This application note provides a comprehensive guide and detailed protocols for the Suzuki-Miyaura coupling of benzyl N-(6-chloropyridazin-3-yl)carbamate .

While aryl and heteroaryl chlorides are economically advantageous and often more readily available than their bromide or iodide counterparts, their lower reactivity presents a distinct synthetic challenge.[7][8][9] The inertness of the C-Cl bond towards oxidative addition necessitates the use of specialized, highly active catalytic systems.[3][10] This guide focuses on overcoming this hurdle, providing researchers with the foundational knowledge and practical steps to successfully couple this challenging, yet valuable, substrate.

The Catalytic Heart: Mechanism of the Suzuki-Miyaura Reaction

A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][11][12] The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the benzyl N-(6-chloropyridazin-3-yl)carbamate. This is often the rate-limiting step, particularly for less reactive aryl chlorides, and is promoted by electron-rich, bulky phosphine ligands.[2][9][11]

  • Transmetalation: The organic moiety from the boronic acid (or its activated boronate form) is transferred to the palladium(II) center, displacing the halide. This step is critically dependent on the presence of a base, which activates the organoboron species.[2][13][14]

  • Reductive Elimination: The two organic partners on the palladium center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[11][12]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate (Aryl-Pd(II)-Cl) Pd0->OxAdd Ar-Cl Product Coupled Product (Ar-R') Trans Transmetalation Intermediate (Aryl-Pd(II)-R') OxAdd->Trans R'-B(OH)₂ Base Trans->Pd0 Reductive Elimination Ar-R' Product ArCl Benzyl N-(6-chloropyridazin-3-yl)carbamate ArCl->OxAdd Boronic Arylboronic Acid (R'-B(OH)₂) Boronic->Trans

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Core Protocol: Suzuki Coupling of Benzyl N-(6-chloropyridazin-3-yl)carbamate

This protocol provides a robust starting point for the coupling of the title compound with a generic arylboronic acid. Optimization may be required depending on the specific boronic acid used.

Materials and Reagents
  • Substrate: Benzyl N-(6-chloropyridazin-3-yl)carbamate (1.0 eq)

  • Coupling Partner: Arylboronic acid (1.2 - 1.5 eq)

  • Palladium Precatalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1-5 mol%) or Palladium(II) Acetate (Pd(OAc)₂) (1-5 mol%)

  • Ligand (if using Pd(OAc)₂): SPhos, XPhos, or RuPhos (1.2 - 2.4 eq relative to Pd)

  • Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 to 10:1 v/v) or Toluene/Water (10:1 v/v)

  • Equipment: Schlenk flask or reaction vial, magnetic stirrer, heating mantle or block, condenser, inert gas line (Nitrogen or Argon), standard glassware for workup and purification.

Experimental Workflow Diagram

Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Purification arrow arrow A Combine solids: Substrate, Boronic Acid, Base, Catalyst/Ligand B Seal vessel and purge with inert gas (N₂/Ar) A->B C Add degassed solvent(s) via syringe B->C D Heat reaction mixture (e.g., 80-110 °C) with vigorous stirring C->D Begin Heating E Monitor progress by TLC or LC-MS F Cool to RT, add water and organic solvent (e.g., EtOAc) E->F Reaction Complete G Separate layers, extract aqueous phase F->G H Wash combined organic layers (brine), dry (Na₂SO₄), filter G->H I Concentrate in vacuo H->I J Purify crude product via flash column chromatography I->J

Figure 2: General experimental workflow for the Suzuki coupling protocol.

Step-by-Step Procedure
  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add benzyl N-(6-chloropyridazin-3-yl)carbamate (e.g., 1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum or cap. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can oxidize and deactivate the Pd(0) catalyst and phosphine ligands.[15]

  • Solvent Addition: Prepare a degassed solvent mixture (e.g., 4 mL 1,4-dioxane and 1 mL water). Degassing is crucial and can be achieved by sparging with an inert gas for 20-30 minutes or through several freeze-pump-thaw cycles.[15] Add the degassed solvent to the reaction flask via syringe.

  • Reaction: Place the flask in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously for 4-24 hours. Vigorous stirring is essential for biphasic mixtures to ensure efficient phase transfer.[15]

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under an inert atmosphere) and analyzing by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine all organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Optimizing for Success: Key Parameter Selection

The "one-size-fits-all" approach rarely applies to Suzuki couplings, especially with challenging substrates. The following table outlines key parameters and provides a rationale for selection, forming a basis for systematic optimization.

ParameterRecommended Starting PointRationale & Optimization Strategy
Palladium Source Pd(dppf)Cl₂ or Pd(OAc)₂ (1-3 mol%)Pd(dppf)Cl₂ is a robust, air-stable Pd(II) precatalyst that is often effective for heteroaryl chlorides. Pd(OAc)₂ is cheaper but requires an external ligand. If the reaction is sluggish, catalyst loading can be increased to 5 mol%, but this is a last resort.[15]
Ligand dppf (in Pd(dppf)Cl₂) or SPhos/XPhos (for Pd(OAc)₂)For challenging aryl chlorides, electron-rich and bulky monodentate phosphine ligands (Buchwald-type ligands like SPhos or XPhos) are superior.[7][10][16] They accelerate the rate-limiting oxidative addition step and stabilize the active Pd(0) species.[2][15]
Base K₂CO₃ (2 eq) or K₃PO₄ (3 eq)The base is essential for activating the boronic acid to form a more nucleophilic boronate species.[13][17] K₃PO₄ is a stronger base and is often more effective for less reactive chlorides. Cs₂CO₃ can also be screened for difficult couplings.
Solvent System Dioxane/H₂O (4:1) or Toluene/H₂O (10:1) A protic co-solvent like water is often beneficial, aiding in the dissolution of the base and facilitating the transmetalation step.[1][14] Anhydrous solvents like DMF can be used if substrate or product are sensitive to hydrolysis.[18]
Temperature 80-110 °C Higher temperatures are generally required to drive the oxidative addition of aryl chlorides.[9] However, excessive heat can lead to catalyst decomposition or side reactions. Start around 90-100 °C and adjust as needed.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently active catalyst/ligand system. 3. Low reaction temperature.1. Ensure rigorous degassing of solvents and use of a proper inert atmosphere technique.[15] 2. Switch to a more active ligand (e.g., from PPh₃ to SPhos or XPhos).[16] 3. Increase temperature in 10 °C increments.
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Use of a Pd(II) precatalyst which can promote oxidative homocoupling during its reduction to Pd(0).1. Improve degassing procedures.[15] 2. Consider starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to minimize this pathway.[15]
Dehalogenation of Starting Material 1. Presence of hydride sources (e.g., certain amine bases or alcohol solvents). 2. Catalyst-mediated hydrodehalogenation.1. Switch to a non-hydride source base like K₂CO₃ or K₃PO₄ and use an aprotic solvent.[15] 2. Screen different ligands; sometimes a less electron-rich ligand can disfavor this side reaction.
Protodeborylation of Boronic Acid 1. Boronic acid instability, especially at high temperatures in aqueous media.1. Use a higher concentration of reagents. 2. Consider converting the boronic acid to a more stable pinacol (Bpin) or MIDA boronate ester.[1][14] 3. Use KF as a base, which can sometimes reduce the rate of this side reaction.[18]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. [Link]

  • Wolfe, J. P., et al. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. J. Am. Chem. Soc. 1999, 121 (41), pp 9550–9561. [Link]

  • Kaur, H., et al. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. RSC Advances. [Link]

  • Eckhardt, M., et al. Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. J. Org. Chem. 2008, 73 (7), pp 2934–2937. [Link]

  • Cui, X., et al. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. J. Org. Chem. 2011, 76 (7), pp 2161–2173. [Link]

  • ResearchGate. A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]

  • Littke, A. F., & Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]

  • Martin, R., & Buchwald, S. L. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols. [Link]

  • Lima, C., et al. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]

  • Bedford, R. B., et al. The iron-catalysed Suzuki coupling of aryl chlorides. Nature Catalysis. [Link]

  • Fleck, C., et al. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • Raposo, M. M. M., et al. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. [Link]

  • Organic Syntheses. BENZYL (METHOXYMETHYL)CARBAMATE. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling (2.6). [Link]

  • de Souza, A. C., et al. Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues of benzyl N-(6-chloropyridazin-3-yl)carbamate in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support guide for troubleshooting solubility challenges with benzyl N-(6-chloropyridazin-3-yl)carbamate in Dimethyl Sulfoxide (DMSO). This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during experimental workflows.

Introduction: Understanding the Challenge

Benzyl N-(6-chloropyridazin-3-yl)carbamate is a molecule of interest that, like many heterocyclic compounds used in drug discovery, can present solubility challenges. Its structure, combining a relatively lipophilic benzyl carbamate group with a polar, hydrogen-bond-accepting pyridazine ring, results in a molecule with poor aqueous solubility.[1] While DMSO is an excellent and powerful polar aprotic solvent capable of dissolving a wide range of compounds, issues can still arise from the compound's intrinsic properties, solvent quality, and handling techniques.[2] This guide provides a logical, step-by-step approach to diagnosing and solving these solubility issues to ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions & Troubleshooting Guide

Q1: I've added the calculated amount of DMSO to my solid benzyl N-(6-chloropyridazin-3-yl)carbamate, but it's not dissolving. What's the first step?

A1: This is a common starting problem and usually relates to three factors: the compound's solid-state properties, insufficient solvation energy, or the quality of the solvent.

The "Why": The crystal lattice of a solid compound is held together by intermolecular forces. Overcoming this "crystal lattice energy" requires sufficient energy input from the solvent-solute interactions. Compounds with high melting points often have high lattice energies, making them harder to dissolve.[3] Furthermore, many drug-like molecules can exist in different crystalline forms (polymorphs) or as an amorphous solid; the amorphous form is almost always more soluble than a stable crystalline form.[3][4]

Troubleshooting Workflow:

Before proceeding to more advanced steps, follow this initial workflow to facilitate dissolution.

G start Start: Compound is insoluble in DMSO at RT vortex 1. Vortex Vigorously (2-5 min) start->vortex check1 Visually Inspect for Particles vortex->check1 sonicate 2. Sonicate in Water Bath (10-15 min) check1->sonicate Insoluble success Success: Compound Dissolved Proceed to Experiment check1->success Soluble check2 Visually Inspect for Particles sonicate->check2 heat 3. Gentle Warming (See Table 1) check2->heat Insoluble check2->success Soluble check3 Visually Inspect for Particles heat->check3 check3->success Soluble fail Problem Persists: Proceed to Q2 & Q3 check3->fail Insoluble

Caption: Initial troubleshooting workflow for dissolution.

Detailed Steps & Explanations:

  • Mechanical Agitation (Vortexing): This increases the interaction between the solvent and the surface of the solid particles.

  • Sonication: A sonication bath uses high-frequency sound waves to induce cavitation—the formation and collapse of microscopic bubbles.[3] This process creates localized high-energy microenvironments that physically break apart compound aggregates and enhance solvent penetration, facilitating dissolution without significant bulk heating.[5][6]

  • Gentle Warming: Increasing the temperature provides the kinetic energy needed to overcome the compound's crystal lattice energy. However, this must be done cautiously, as excessive heat can lead to the degradation of both the compound and DMSO itself.[7][8]

MethodTemperature RangeDurationRationale & Caution
Gentle Warming 30°C to 40°C10-20 minutesProvides sufficient kinetic energy for most compounds. Low risk of degradation.
Moderate Warming 40°C to 60°C5-10 minutesUse only if gentle warming fails. Monitor for any color change. Risk of compound/solvent degradation increases.[7]

Table 1: Recommended heating parameters for enhancing solubility.

Q2: My compound dissolved in DMSO, but it precipitated immediately when I diluted it into my aqueous cell culture medium/buffer. Why?

A2: This is a classic problem known as "crashing out" or precipitation upon dilution. It occurs because benzyl N-(6-chloropyridazin-3-yl)carbamate is highly soluble in the organic DMSO stock but poorly soluble in the final aqueous environment of your assay.[5][9] When the DMSO stock is rapidly diluted, the local concentration of DMSO plummets, and the aqueous buffer cannot keep the compound in solution, causing it to precipitate.[10]

The "Why": DMSO acts as a cosolvent.[9] At high concentrations (in your stock solution), it creates a solvent environment favorable to your compound. When this is diluted into an aqueous buffer, the polarity of the bulk solvent shifts dramatically towards that of water, which is a poor solvent for this molecule.

Solution: Optimized Dilution Protocol

The key is to control the rate of change of the solvent environment. A "reverse dilution" method, where the DMSO stock is added slowly to the vortexing aqueous buffer, is highly effective.

G cluster_0 Incorrect Method (High Failure Rate) cluster_1 Correct Method (High Success Rate) aq_buffer1 Aqueous Buffer result1 Precipitation ('Crashing Out') aq_buffer1->result1 dmso_stock1 DMSO Stock (High Concentration) dmso_stock1->aq_buffer1 Rapidly Pipette Buffer onto Stock aq_buffer2 Vortexing Aqueous Buffer result2 Clear Solution (Compound Solubilized) aq_buffer2->result2 dmso_stock2 DMSO Stock dmso_stock2->aq_buffer2 Add Dropwise (Slowly)

Caption: Comparison of incorrect vs. correct dilution methods.

See Protocol 2 for a detailed step-by-step guide. Additionally, if your experimental medium contains serum (e.g., FBS), diluting into the complete medium can help. Serum proteins like albumin can bind to hydrophobic compounds and help stabilize them in solution.[5]

Q3: I've tried everything, and solubility is still a problem. Could my DMSO be the issue?

A3: Absolutely. The quality and handling of DMSO are critical and often overlooked. The primary culprit is water contamination.

The "Why": DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[11] As water content in DMSO increases, the solvent's polarity and hydrogen-bonding structure change dramatically. This altered solvent environment is less capable of solvating large, lipophilic molecules, leading to a significant decrease in compound solubility.[11] In fact, a DMSO-water mixture can be a poorer solvent for some compounds than either pure DMSO or pure water.

% Water in DMSO (w/w)Freezing PointImpact on Solubility of Lipophilic Compounds
0%18.5°CMaximum
10%~8°CDecreased
33%-73°CSignificantly Decreased[11]
50%~ -35°CVery Low

Table 2: The effect of water contamination on the physical properties of DMSO and its solubilizing power.[11]

Best Practices for DMSO Handling:

  • Use Anhydrous, High-Purity Grade: Always start with a new, sealed bottle of anhydrous (≤0.1% water) DMSO, preferably with a purity of ≥99.9%.

  • Aliquot: Upon opening a new bottle, immediately aliquot it into smaller, single-use volumes in glass or polypropylene vials under an inert atmosphere (like nitrogen or argon) if possible. This minimizes repeated exposure of the main stock to moist air.

  • Proper Storage: Store aliquots tightly sealed at room temperature in a desiccator. While many labs store DMSO at 4°C or -20°C, remember that its freezing point is 18.5°C.[2] Freeze-thaw cycles can actually promote compound precipitation from stock solutions, especially if any moisture has been absorbed.[3][11]

Q4: Can repeated freeze-thaw cycles of my prepared stock solution cause problems?

A4: Yes, this is a significant source of error. Even if your compound dissolves initially, repeated freeze-thaw cycles can cause it to precipitate out of the DMSO stock over time.[4]

The "Why": When you first dissolve the compound, you may create a supersaturated solution, which is thermodynamically unstable. The process of freezing and thawing provides the energy needed for the solute molecules to rearrange into a more stable, lower-energy crystalline form, which is less soluble and thus precipitates.[3][11] Each cycle increases the probability of this occurring.

Solution: Prepare a high-concentration primary stock solution and then create smaller, single-use aliquots for your daily experiments. Thaw one aliquot for your experiment and discard any unused portion of that aliquot rather than re-freezing it.

Detailed Experimental Protocols

Protocol 1: Standard Method for Initial Dissolution
  • Preparation: Weigh the required mass of benzyl N-(6-chloropyridazin-3-yl)carbamate into a sterile, appropriate-sized glass vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration.

  • Vortexing: Cap the vial tightly and vortex at maximum speed for 2-5 minutes.

  • Visual Inspection: Check the solution against a bright light. If any solid particles or cloudiness remains, proceed to the next step.

  • Sonication: Place the vial in a room temperature ultrasonic water bath and sonicate for 10-15 minutes.

  • Second Inspection: Check the solution again. If it is still not fully dissolved, proceed with caution to the final step.

  • Gentle Warming: Place the vial in a heat block or water bath set to 37°C for 10 minutes. Swirl intermittently. Do not exceed 60°C.

  • Final Assessment: If the solution is clear, it is ready for use or aliquoting. If particulates remain, the desired concentration may be above the compound's solubility limit in DMSO. Consider preparing a more dilute stock solution.

Protocol 2: Optimized Method for Dilution into Aqueous Buffers
  • Prepare Buffer: Add the final volume of your aqueous buffer (e.g., cell culture media, PBS) to the destination tube or well (e.g., a 1.5 mL microcentrifuge tube).

  • Initiate Mixing: Place the tube on a vortexer set to a medium speed (continuous, gentle mixing).

  • Load Stock: Carefully draw the required volume of your DMSO stock solution into a pipette.

  • Reverse Dilution: Submerge the pipette tip just below the surface of the vortexing buffer.

  • Dispense Slowly: Dispense the DMSO stock solution dropwise and slowly into the side of the vortexing liquid over 10-15 seconds. This ensures rapid dispersion and prevents the formation of localized high-concentration pockets that lead to precipitation.

  • Continue Mixing: Allow the solution to vortex for an additional 30-60 seconds to ensure homogeneity.

  • Final Inspection: The resulting solution should be clear. It is now ready for your assay.

By following this structured troubleshooting guide and adhering to best practices for solvent and stock solution handling, you can overcome the solubility challenges associated with benzyl N-(6-chloropyridazin-3-yl)carbamate and ensure the integrity of your scientific research.

References

  • Ziath Ltd. "The Effects of Water on DMSO and Effective Hydration Measurement." Ziath.com. [Online]. Available: [Link]

  • Quora. "What is the solubility of DMSO in water?" Quora.com, Jan 16, 2023. [Online]. Available: [Link]

  • Fry, D. C., et al. "A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules." ACS Medicinal Chemistry Letters, 2011. [Online]. Available: [Link]

  • Shakeel, F., et al. "Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents." Molecules, 2019. [Online]. Available: [Link]

  • Volyniuk, D., et al. "Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence." Molecules, 2020. [Online]. Available: [Link]

  • Dunn, A. D. "The pyridazine heterocycle in molecular recognition and drug discovery." Future Medicinal Chemistry, 2021. [Online]. Available: [Link]

  • Di, L., & Kerns, E. H. "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 2006. [Online]. Available: [Link]

  • The University of Texas at Austin. "Understanding DMSO/Water Interactions." repositories.lib.utexas.edu. [Online]. Available: [Link]

  • Gaylord Chemical. "DMSO Physical Properties." gchem.com. [Online]. Available: [Link]

  • Regulations.gov. "Dimethyl Sulfoxide (DMSO) Physical Properties." regulations.gov. [Online]. Available: [Link]

  • Wikipedia. "Dimethyl sulfoxide." en.wikipedia.org. [Online]. Available: [Link]

  • PubMed. "Biological assay challenges from compound solubility: strategies for bioassay optimization." pubmed.ncbi.nlm.nih.gov, May 1, 2006. [Online]. Available: [Link]

  • Sciencemadness Wiki. "Dimethyl sulfoxide." sciencemadness.org, Mar 28, 2021. [Online]. Available: [Link]

  • ResearchGate. "Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF." ResearchGate.net, Aug 5, 2025. [Online]. Available: [Link]

  • Quora. "How can dimethyl sulfoxide enhance solubility in lab applications?" Quora.com, Oct 30, 2024. [Online]. Available: [Link]

  • Wikipedia. "Pyridazine." en.wikipedia.org. [Online]. Available: [Link]

  • PubChem. "Dimethyl Sulfoxide | (CH3)2SO | CID 679." pubchem.ncbi.nlm.nih.gov. [Online]. Available: [Link]

  • Ziath Ltd. "Samples in DMSO: What an end user needs to know." ziath.com. [Online]. Available: [Link]

  • Slideshare. "Pyridazine and its derivatives | PPTX." slideshare.net. [Online]. Available: [Link]

  • ACS Publications. "Carbamation of Starch with Amine Using Dimethyl Carbonate as Coupling Agent." pubs.acs.org, Sep 12, 2019. [Online]. Available: [Link]

  • ResearchGate. "How can you dissolve organic compounds for enzyme assays?" ResearchGate.net, Oct 5, 2013. [Online]. Available: [Link]

  • PubChem. "(S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate." pubchem.ncbi.nlm.nih.gov. [Online]. Available: [Link]

  • OPS Diagnostics. "Chemical Methods for Lysing Biological Samples." opsdiagnostics.com. [Online]. Available: [Link]

  • ResearchGate. "Solubility and Preferential Solvation of Carbazochrome in Solvent Mixtures... | Request PDF." ResearchGate.net. [Online]. Available: [Link]

  • ResearchGate. "Bis-Tris Propane in DMSO as a Wet Scrubbing Agent: Carbamic Acid as a Sequestered CO2 Species." ResearchGate.net, Sep 7, 2017. [Online]. Available: [Link]

  • Wikipedia. "Benzyl carbamate." en.wikipedia.org. [Online]. Available: [Link]

  • Gaylord Chemical. "Dimethyl Sulfoxide (DMSO) Solubility Data." gchem.com. [Online]. Available: [Link]

  • PubChemLite. "Benzyl n-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate." pubchemlite.com. [Online]. Available: [Link]

Sources

Minimizing side reactions in the chlorination of pyridazin-3-yl carbamates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Deactivated Ring" Paradox

Welcome to the technical support center. If you are attempting to chlorinate a pyridazin-3-yl carbamate, you are likely facing a classic conflict in heterocyclic chemistry: The Pyridazine Paradox .

The pyridazine ring is highly


-deficient (electron-poor), making it naturally resistant to Electrophilic Aromatic Substitution (

).[1] While the carbamate group (-NHCOOR) at position 3 is an activating ortho-director, its activating power is often insufficient to overcome the ring's deactivation without forcing conditions.[1] These forcing conditions lead to the side reactions you are likely observing: N-chlorination , hydrolysis , and ring degradation .[1]

This guide provides a logic-based troubleshooting framework to bypass these thermodynamic sinks.

Module 1: The N-Chloro Trap (Kinetic vs. Thermodynamic Control)

Issue: "I am seeing a new spot on TLC that reverts to starting material upon workup, or I am isolating an unstable intermediate."

Diagnosis: You are likely observing N-chlorination rather than C-chlorination.[1] The proton on the carbamate nitrogen is the most kinetically accessible site for chlorinating agents like NCS (N-chlorosuccinimide).[1]

The Mechanism

In electron-deficient systems, the energy barrier for


-complex formation on the ring (C-chlorination) is high.[1] The reagent attacks the nitrogen lone pair instead, forming an N-chloro carbamate (

).[1] Unlike electron-rich anilines, where this intermediate rapidly rearranges (Orton rearrangement) to the ring, the pyridazine ring resists this rearrangement.[1]
Troubleshooting Q&A

Q: How do I distinguish N-chlorination from C-chlorination?

  • A: Perform a simple chemical test. N-chloro species are often oxidative.[1] Spot your reaction mixture on starch-iodide paper.[1] A rapid, intense blue/black color suggests high concentrations of N-Cl species.[1] Furthermore, N-chloro compounds often show a distinct downfield shift in NMR but lack the characteristic loss of a ring proton signal.[1]

Q: How do I force the Cl from Nitrogen to Carbon?

  • A: You must lower the activation energy for the C-chlorination or catalyze the rearrangement.

    • Protocol Adjustment: Switch from thermal conditions to Lewis Acid Catalysis . The addition of

      
       or 
      
      
      
      coordinates with the carbamate carbonyl, increasing the electrophilicity of the N-Cl species and promoting the rearrangement to the ring (C4 position).[1]
    • Alternative: Use Brønsted Acid catalysis (e.g., TFA or

      
      ) if your carbamate is acid-stable.[1] Protonation of the N-Cl species can catalyze migration.[1]
      

Module 2: Regioselectivity & Over-Chlorination[1]

Issue: "I am getting a mixture of isomers (4-Cl and 6-Cl) or di-chlorinated products."

Diagnosis: The carbamate directs ortho (position 4) and para (position 6).[1] However, the intrinsic reactivity of pyridazine favors nucleophilic attack, not electrophilic.[1] In


, position 4 is generally preferred due to the carbamate's influence, but position 6 is less sterically hindered.[1]
Data: Regioselectivity Drivers
FactorFavors C4-ChlorinationFavors C6-Chlorination
Electronic Effect Strong (Ortho to activating group)Moderate (Para to activating group)
Steric Hindrance Unfavorable (Adjacent to carbamate)Favorable (Remote)
Reagent Size Small (

gas)
Large (NCS, Dichlorohydantoin)
Troubleshooting Q&A

Q: How do I stop at mono-chlorination?

  • A: Stoichiometry control is insufficient because the product (chloro-pyridazinyl carbamate) might be more reactive than the starting material if the Cl acts as a weak donor via resonance (unlikely in pyridazine) or if solubility changes.[1]

    • Solution: Use NCS (1.05 eq) in a polar aprotic solvent (Acetonitrile).[1] Avoid radical initiators (light, peroxides) which promote uncontrolled side-chain or multi-site chlorination.[1]

Q: I need the C4 isomer, but I'm getting C6.

  • A: Block the C6 position or use a "Directed Ortho Metalation" (DoM) approach (though this requires changing from electrophilic chlorination to lithiation/quenching).[1] For standard chlorination, increasing the steric bulk of the carbamate ester group (e.g., t-butyl vs. methyl) can paradoxically push chlorination to C6. To favor C4, use smaller carbamates and lower temperatures (0°C to -10°C) to maximize the electronic directing effect over steric factors.[1]

Module 3: Hydrolytic Stability (Yield Loss)[1]

Issue: "My product yield is low, and I see aminopyridazine in the aqueous waste."

Diagnosis: Acid-catalyzed hydrolysis.[1] Chlorination generates HCl (if using


) or succinimide (mildly acidic).[1] Pyridazinyl carbamates are susceptible to hydrolysis, expelling 

and the alcohol to regenerate the amine.[1]
Troubleshooting Q&A

Q: How do I maintain pH without stopping the reaction?

  • A: Do not use strong inorganic bases (NaOH), as they promote base-catalyzed hydrolysis.[1]

    • Buffer System: Use a non-nucleophilic organic base buffer.[1] 2,6-Lutidine or Sodium Acetate are excellent choices.[1] They scavenge the proton generated during substitution without attacking the electrophile or the carbamate.[1]

Visualization: Mechanistic Pathway & Workflow[1]

The following diagram illustrates the competition between the kinetic N-chlorination trap and the thermodynamic C-chlorination pathway.

ChlorinationPathways Start Pyridazin-3-yl Carbamate N_Chloro N-Chloro Intermediate (Unstable/Reversible) Start->N_Chloro Fast (Kinetic) C4_Product 4-Chloro Product (Desired) Start->C4_Product Slow (High Ea) C6_Product 6-Chloro Product (Side Product) Start->C6_Product Steric Control Hydrolysis Hydrolysis (Aminopyridazine) Start->Hydrolysis Acidic Conditions (HCl byproduct) NCS Reagent: NCS (Kinetic Control) N_Chloro->Start Reversible N_Chloro->C4_Product Orton Rearrangement (Requires Acid/Heat) N_Chloro->Hydrolysis Instability Catalyst Lewis Acid (e.g., AlCl3) Catalyst->N_Chloro Activates

Caption: Kinetic N-chlorination competes with thermodynamic C-chlorination. Lewis acids facilitate the rearrangement of the N-chloro intermediate to the desired C4-chloro product.[1]

Optimized Protocol: Lewis Acid Catalyzed Chlorination[1][2]

This protocol minimizes N-chlorination accumulation and prevents hydrolysis.[1]

Reagents:

  • Substrate: Pyridazin-3-yl carbamate (1.0 eq)[1]

  • Chlorinating Agent: N-Chlorosuccinimide (NCS) (1.05 eq)[1]

  • Catalyst: Aluminum Chloride (

    
    ) (0.1 - 0.2 eq) OR Trifluoroacetic acid (TFA) (0.5 eq)[1]
    
  • Solvent: Acetonitrile (Dry)[1]

Step-by-Step:

  • Dissolution: Dissolve the carbamate in dry Acetonitrile under inert atmosphere (

    
    ).
    
  • Catalyst Addition: Add

    
     at 0°C. Stir for 15 minutes to allow coordination with the carbonyl oxygen.
    
  • Chlorination: Add NCS portion-wise over 30 minutes. Note: Portion-wise addition keeps the concentration of active chloronium low, reducing di-chlorination.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/HPLC.

    • Checkpoint: If the reaction stalls with a spot corresponding to N-Cl, heat gently to 40-50°C to promote rearrangement.[1]

  • Quench: Quench with saturated aqueous

    
    . Crucial: Do not use strong base.
    
  • Workup: Extract with Ethyl Acetate. Wash with water (to remove succinimide).[1] Dry over

    
    .[1]
    

References

  • Mechanisms of Halogenation in Electron-Deficient Heterocycles.

    • Source: Master Organic Chemistry / Organic Chemistry Portal.[1]

    • Context: Explains the necessity of Lewis Acid activation for electron-poor arom
    • URL:

  • Regioselective Chlorin

    • Source: Beilstein Journal of Organic Chemistry.[1]

    • Context: Details the use of NCS and metal halides for regioselective chlorination of aniline-like derivatives (analogous to carbam
    • URL:[1]

  • Deaminative Chlorination & Heterocycle Functionaliz

    • Source: National Institutes of Health (PMC).[1]

    • Context: Discusses alternative routes and the stability of amino-heterocycles during chlorin
    • URL:[1]

  • Pyridazine Chemistry & Reactivity.

    • Source: Thieme Connect (Science of Synthesis).[1]

    • Context: Authoritative overview of nucleophilic vs electrophilic attack preferences in pyridazine rings (C4/C5 vs N).
    • URL:[1]

Sources

Technical Support Center: Enhancing Solution Stability of Benzyl N-(6-chloropyyridazin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Guide ID: CSS-BNCC-021326

Introduction: Understanding the Stability Challenge

Benzyl N-(6-chloropyridazin-3-yl)carbamate is a heterocyclic compound with potential applications in medicinal chemistry and materials science, often used as a synthetic intermediate.[1][2] Its structure, which combines a carbamate linkage, a chlorinated aromatic ring, and a pyridazine core, presents unique stability challenges in solution. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource to anticipate, troubleshoot, and resolve common stability issues encountered during experimental work.

The primary goal is to ensure the integrity of the compound in solution, which is paramount for generating reliable and reproducible data in screening assays, kinetic studies, and formulation development. This document outlines the principal degradation pathways and offers validated, step-by-step protocols to mitigate them.

Frequently Asked Questions (FAQs): Core Chemical Concepts

Q1: What are the key structural features of this molecule that influence its stability?

The stability of benzyl N-(6-chloropyridazin-3-yl)carbamate is dictated by three primary structural motifs:

  • The Carbamate Linkage (-O-CO-NH-): This functional group is an amide-ester hybrid and is susceptible to hydrolysis, particularly under basic or strongly acidic conditions.[3][4] The rate of hydrolysis can be influenced by the electronic nature of the attached pyridazine ring.

  • The 6-Chloro Substituent: The chlorine atom on the pyridazine ring makes the ring electron-deficient and can be a site for nucleophilic substitution reactions, although this is generally less common than carbamate hydrolysis. It also renders the molecule susceptible to photodegradation.[5][6]

  • The Pyridazine Ring: As a diazine, the pyridazine ring has a high dipole moment and is relatively stable.[2][7] However, its electron-withdrawing nature can influence the reactivity of the attached carbamate group.[8]

Q2: What are the most probable degradation pathways for this compound in solution?

Based on its structure, the two most anticipated degradation pathways are:

  • Hydrolysis: The cleavage of the carbamate bond to yield 6-chloropyridazin-3-amine, benzyl alcohol, and carbon dioxide. This reaction is typically catalyzed by hydroxide ions (base-catalyzed) or hydronium ions (acid-catalyzed).[9][10] For N-monosubstituted carbamates, the base-catalyzed pathway is often dominant in the neutral to alkaline pH range.[9]

  • Photodegradation: Aromatic chlorinated compounds can be susceptible to degradation upon exposure to UV light.[6] This can involve complex radical mechanisms or dechlorination, leading to a variety of degradation products.

Troubleshooting Guide: Common Stability Issues & Solutions

This section addresses common problems observed during experiments and provides a logical workflow for diagnosis and resolution.

Issue 1: Rapid Loss of Compound in Aqueous Solution (Confirmed by HPLC)
  • Symptom: A time-dependent decrease in the peak area of the parent compound when analyzed by HPLC, often accompanied by the appearance of new, more polar peaks.

  • Probable Cause: pH-mediated hydrolysis of the carbamate linkage. Carbamates can exhibit significant pH-dependent degradation profiles.[10][11]

  • Troubleshooting Workflow:

    • Confirm pH: Immediately measure the pH of your solution. Unbuffered aqueous solutions can have a pH that drifts due to dissolved CO2 or interactions with container surfaces.

    • Conduct a pH-Rate Profile Study: This is the most critical diagnostic experiment. It involves assessing the compound's stability across a range of pH values to identify the pH of maximum stability. (See Protocol 2 for a detailed methodology).

    • Implement a Buffer System: Once the optimal pH is identified (typically in the slightly acidic range for many carbamates), formulate your solutions using a suitable buffer system (e.g., acetate, citrate, phosphate) to maintain that pH.[12]

The diagram below illustrates the base-catalyzed hydrolysis mechanism, which is often the most significant pathway in the pH range of biological assays (pH 6-8).[9]

G sub Benzyl N-(6-chloropyridazin-3-yl)carbamate ts1 Tetrahedral Intermediate sub->ts1 Fast prod1 6-Chloropyridazin-3-amine ts1->prod1 Slow, Rate-Limiting Step (Elimination of Leaving Group) prod2 Benzyl Alcohol + CO₂ ts1->prod2 Decomposition of Benzyl Carbonate Intermediate oh OH⁻ (Hydroxide) oh->sub Nucleophilic Attack on Carbonyl Carbon

Caption: Proposed base-catalyzed hydrolysis of the carbamate linkage.

Issue 2: Solution Discoloration or Emergence of Unexpected Peaks After Light Exposure
  • Symptom: A yellow or brown tint develops in the solution, and/or new peaks appear in the chromatogram after the solution is left on a lab bench or exposed to direct light.

  • Probable Cause: Photodegradation. The combination of aromatic rings and a chloro-substituent makes the molecule susceptible to degradation by UV or even high-intensity visible light.[6]

  • Troubleshooting Workflow:

    • Protect from Light: Immediately repeat the experiment using amber vials or by wrapping containers in aluminum foil. Store stock solutions and experimental samples in the dark.[12]

    • Perform a Confirmatory Photostability Study: To prove light sensitivity, expose a solution to a controlled light source (as per ICH Q1B guidelines) alongside a dark control. Analyze both samples over time.[13]

    • Consider Antioxidants: If light protection is insufficient or impractical for the application, oxidative photodegradation may be occurring. The addition of antioxidants like BHA or BHT could be beneficial, although this requires further formulation work.[14][15]

Issue 3: Inconsistent Results or Precipitation in Organic Solvents (e.g., DMSO)
  • Symptom: Poor reproducibility between experiments, or visible precipitate forming in a stock solution (typically in DMSO) upon storage or after dilution into an aqueous buffer.

  • Probable Cause: Poor solubility or supersaturation. While highly soluble in neat DMSO, the compound may crash out when a small volume of the DMSO stock is diluted into a predominantly aqueous medium.

  • Troubleshooting Workflow:

    • Assess Kinetic Solubility: Determine the highest concentration that remains in solution after dilution into your final aqueous buffer. Do not assume solubility in DMSO translates directly to aqueous buffers.

    • Optimize Co-Solvent System: If higher concentrations are needed, investigate the use of co-solvents in the final solution. Excipients like propylene glycol or ethanol can improve solubility.[16]

    • Filter Stock Solutions: Always filter stock solutions (e.g., with a 0.22 µm syringe filter) after preparation to remove any undissolved microparticles that could act as nucleation sites for precipitation.

Key Experimental Protocols

Protocol 1: Development of a Stability-Indicating HPLC Method

A reliable stability-indicating method is one that can separate the intact parent drug from all potential degradation products.[17][18]

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase Optimization:

    • Use a gradient elution method to ensure separation of compounds with different polarities.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate for 5 minutes. Adjust the gradient slope as needed to resolve all peaks.

  • Detection: Use a UV detector. Scan for the optimal wavelength (e.g., 254 nm or a wavelength of maximum absorbance determined from a UV scan). A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation (Specificity): Perform a forced degradation study (Protocol 3 ) to generate degradation products. The method is considered "stability-indicating" if the parent peak is spectrally pure and well-resolved from all degradant peaks.[19]

Protocol 2: Generating a pH-Rate Profile
  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 5, 6, 7, 7.4, 9, 10). Use buffers with low reactivity (e.g., acetate for pH 4-5, phosphate for pH 6-8, borate for pH 9-10).

  • Sample Preparation: Prepare a stock solution of the compound in a minimal amount of acetonitrile. Spike this stock into each buffer to a final concentration of ~10-20 µg/mL. Ensure the final percentage of acetonitrile is low (<1-2%) to minimize its effect on stability.

  • Incubation: Incubate all samples at a constant, controlled temperature (e.g., 37°C or 50°C to accelerate degradation).

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample and immediately quench any further degradation by adding an equal volume of mobile phase and/or placing it in an HPLC autosampler cooled to 4°C.

  • Data Analysis: Quantify the remaining percentage of the parent compound at each time point for each pH. Plot ln(% Remaining) vs. Time. The slope of this line gives the observed degradation rate constant (k_obs). Finally, plot log(k_obs) vs. pH to visualize the pH-rate profile and identify the pH of maximum stability (the lowest point on the curve).

Protocol 3: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential for identifying likely degradation products and validating your analytical method.[17][20] The goal is to achieve 5-20% degradation of the active ingredient.[20]

Caption: Workflow for a comprehensive forced degradation study.

Data Summary & Formulation Guidance

The table below presents hypothetical data from a pH-rate study to illustrate how results should be summarized.

pHBuffer SystemTemperature (°C)k_obs (hours⁻¹)Half-life (t½, hours)% Remaining after 24h
2.0HCl/KCl500.01546.270%
4.5Acetate500.002346.695%
7.4Phosphate500.0858.213%
9.0Borate500.2502.8<1%

Interpretation and Recommendations:

  • Optimal pH: The data clearly indicate that the compound is most stable at pH 4.5. Stability decreases significantly under neutral and basic conditions.

  • Formulation Strategy: For aqueous experiments, a citrate or acetate buffer at pH 4.5 - 5.0 is strongly recommended .[12]

  • Stock Solution Storage: Prepare high-concentration stock solutions in anhydrous, aprotic solvents like DMSO or DMF. Store them frozen (-20°C or -80°C) and protected from light.

  • Working Solution Preparation: Prepare aqueous working solutions fresh daily from the frozen stock. Use the recommended buffer system and minimize the time the compound spends in the aqueous environment before use.

  • Antioxidants: If oxidation is identified as a degradation pathway, consider adding an antioxidant. Water-soluble options include ascorbic acid or sodium metabisulfite, while oil-soluble options for non-aqueous systems include BHT and BHA.[14][21]

By systematically applying these diagnostic tools and protocols, researchers can ensure the chemical integrity of benzyl N-(6-chloropyridazin-3-yl)carbamate in solution, leading to more accurate and reliable scientific outcomes.

References

  • Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(1). Available at: [Link]

  • Knowledge of Pharma. (n.d.). ANTIOXIDANTS: In Pharmaceutical Formulation. Available at: [Link]

  • Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • Al-Ekabi, H., & Serpone, N. (2022). Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement. MDPI. Available at: [Link]

  • Pradhan, M. (2016). Pharmaceutical Antioxidants. Slideshare. Available at: [Link]

  • Goh, C. F., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(9), 1367. Available at: [Link]

  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Available at: [Link]

  • The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Available at: [Link]

  • Teasdale, A., et al. (2013). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Singh, S., & Kumar, V. (2016). Forced degradation studies. Journal of Analytical and Pharmaceutical Research, 3(6). Available at: [Link]

  • de M. Pires, B., & de O. Marques, F. (2018). Rational use of antioxidants in solid oral pharmaceutical preparations. Brazilian Journal of Pharmaceutical Sciences, 54(4). Available at: [Link]

  • CD Formulation. (n.d.). Antioxidants. Available at: [Link]

  • Quora. (2017). How to prevent hydrolysis in a drug. Available at: [Link]

  • Lo Presti, E., et al. (2017). Rates of Hydrolysis of Carbamate and Carbonate Esters in Alkaline Solution. Molecules, 22(11), 1836. Available at: [Link]

  • University of Waterloo. (n.d.). Photochemical Degradation of Chlorobenzene. Available at: [Link]

  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Available at: [Link]

  • Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Available at: [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharma and Bio Sciences, 2(2), 27-40. Available at: [Link]

  • Barrow, J. C. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1-69. Available at: [Link]

  • Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. Available at: [Link]

  • Tsoleridis, C. A., et al. (2019). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 119(23), 12217-12274. Available at: [Link]

  • Vacondio, F., et al. (2012). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. Journal of Medicinal Chemistry, 55(23), 10549-10561. Available at: [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). Available at: [Link]

  • Tsoleridis, C. A., et al. (2019). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 119(23), 12217-12274. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. Available at: [Link]

  • Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Available at: [Link]

  • Studylib. (n.d.). Diazine Stability & Aromaticity: A Computational Study. Available at: [Link]

  • Kröger, C., et al. (2003). Cometabolic degradation of chlorinated aromatic compounds. Environmental Science and Pollution Research International, 10(4), 237-242. Available at: [Link]

  • Suteerapataranon, S., et al. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. ACS Omega, 7(14), 12109-12118. Available at: [Link]

  • Burns, S. E., et al. (1997). Photochemical degradation of short-chain chlorinated paraffins in aqueous solution by hydrated electrons and hydroxyl radicals. Environmental Science & Technology, 31(5), 1368-1373. Available at: [Link]

  • Barrow, J. C. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1-69. Available at: [Link]

  • Efficient Synthesis of 5,6-Fused Ring Pyridazines for Advanced Organometallic Semiconductor Applications. (n.d.). Journal of Student Research. Available at: [Link]

  • Taylor & Francis eBooks. (2022). Microbial Degradation of Chlorinated Aromatic Compounds. Available at: [Link]

  • Božić, T., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinski Glasnik, 18(1), 1-13. Available at: [Link]

  • Ueda, K., et al. (2011). Stability of amorphous drug, 2-benzyl-5-(4-chlorophenyl)-6-[4-(methylthio)phenyl]-2H-pyridazin-3-one, in silica mesopores and measurement of its molecular mobility by solid-state (13)C NMR spectroscopy. International Journal of Pharmaceutics, 410(1-2), 61-67. Available at: [Link]

  • Organic Syntheses. (n.d.). BENZYL N-(HYDROXYMETHYL)CARBAMATE. Available at: [Link]

  • Singh, M. K., et al. (2011). Benzyl N-(3-chloro-4-fluorophenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1137. Available at: [Link]

Sources

Overcoming steric hindrance in reactions involving 6-chloropyridazin-3-yl carbamates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris (Senior Application Scientist) Topic: Overcoming Steric and Electronic Barriers in 6-Chloropyridazin-3-yl Carbamate Functionalization

Executive Summary & Core Reactivity Profile

Welcome to the technical support hub for 6-chloropyridazin-3-yl carbamates . This scaffold presents a unique "push-pull" challenge in medicinal chemistry.

  • The "Push": The carbamate nitrogen at C3 donates electron density into the ring via resonance, slightly deactivating the C6 position toward nucleophilic attack compared to a bare pyridazine.

  • The "Pull": The pyridazine ring is inherently electron-deficient (diazine), creating a dipole that favors SNAr at C6, provided the nucleophile can access the trajectory.

  • The Barrier: Steric hindrance becomes the rate-limiting factor when attempting to couple bulky nucleophiles (e.g., ortho-substituted anilines, secondary cyclic amines) at the C6 position, or when the carbamate group itself contains a bulky moiety (e.g., tert-butyl).

This guide provides self-validating protocols to overcome these specific barriers.

Troubleshooting Module: SNAr Stalled or Low Yield

User Ticket #402: "I am trying to displace the 6-Chloro group with a bulky secondary amine (e.g., 2-methylpiperidine) using standard SNAr conditions (K2CO3, DMF, 80°C), but conversion is stuck at <20%."

Root Cause Analysis

The failure is likely a combination of steric clash in the Meisenheimer complex transition state and electronic deactivation from the C3-carbamate. The bulky nucleophile cannot approach the C6-Cl bond angle (109.5° trajectory) effectively due to repulsion from the ring nitrogens and the solvated environment.

Solution Protocol: The "Solvent-Pressurized" Method

To force this reaction without decomposing the carbamate, you must increase the dielectric constant to stabilize the transition state while stripping the cation from the nucleophile.

Step-by-Step Protocol:

  • Solvent Switch: Replace DMF with NMP (N-Methyl-2-pyrrolidone) or DMSO .

    • Why: These solvents have higher dipole moments and better thermal stability, allowing higher reaction temperatures.

  • Base Upgrade: Switch from K2CO3 to DIPEA (Hünig's Base) or Cs2CO3 .

    • Why: Cesium is larger and forms a looser ion pair with the carbonate, increasing the "naked" nucleophilicity of your amine.

  • The Finkelstein Activation (Critical Step):

    • Add 10 mol% NaI (Sodium Iodide) to the reaction mixture.

    • Mechanism:[1][2][3][4] The iodide displaces the chloride first (generating the 6-Iodo intermediate). The C-I bond is weaker and the iodide is a better leaving group, accelerating the subsequent attack by the bulky amine.

Data Summary: Solvent/Additive Effects

ConditionConversion (4h)Note
DMF, 80°C18%Baseline (Stalled)
NMP, 120°C45%Thermal acceleration
NMP, 120°C, 10% NaI 92% Finkelstein Acceleration

Troubleshooting Module: Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig)

User Ticket #409: "SNAr failed completely. I switched to Buchwald-Hartwig coupling, but the catalyst dies (turns black) immediately. I'm using Pd(PPh3)4."

Root Cause Analysis

Standard Pd(0) catalysts like tetrakis are insufficient for electron-deficient heterocycles with steric bulk.

  • Slow Oxidative Addition: The C6-Cl bond on pyridazine is sluggish to insert into Pd(0) compared to aryl chlorides.

  • Ligand Bulk: PPh3 does not provide enough steric bulk to force reductive elimination when a bulky amine is involved.

Solution Protocol: The "Pre-Catalyst" System

You must use a catalyst system designed for difficult heteroaryl chlorides .

Recommended System:

  • Pre-catalyst: BrettPhos Pd G4 or RuPhos Pd G4 .

    • Why: These are air-stable pre-catalysts that generate the active Pd(0) species rapidly.

  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines).

    • Why: These dialkylbiaryl phosphine ligands are electron-rich (facilitating oxidative addition) and bulky (facilitating reductive elimination).

Step-by-Step Protocol (Micro-Scale Validation):

  • Charge Vial: Add 6-chloropyridazin-3-yl carbamate (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.4 equiv).

    • Note: If your carbamate is base-sensitive, switch base to K3PO4 .

  • Catalyst Addition: Add RuPhos Pd G4 (2-5 mol%).

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Degas: Sparge with Argon for 5 mins (Oxygen kills the active species).

  • Heat: Stir at 100°C for 2-4 hours.

Visualization: Decision Logic for Reaction Optimization

The following diagram illustrates the logical flow for selecting the correct methodology based on nucleophile sterics.

ReactionLogic Start Start: 6-Cl-Pyridazin-3-yl Carbamate CheckNuc Analyze Nucleophile Sterics Start->CheckNuc IsBulky Is Nucleophile Bulky? (e.g., 2° Amine, Ortho-Subst.) CheckNuc->IsBulky SNAr_Standard Standard SNAr (DMF, K2CO3, 80°C) IsBulky->SNAr_Standard No (Linear 1° Amine) SNAr_Advanced Advanced SNAr (NMP, Cs2CO3, 120°C) IsBulky->SNAr_Advanced Moderate Bulk Buchwald Buchwald-Hartwig Coupling IsBulky->Buchwald Yes (Very Bulky) Finkelstein Add 10% NaI (Finkelstein) SNAr_Advanced->Finkelstein If <50% Conv. LigandSelect Select Ligand Buchwald->LigandSelect RuPhos Use RuPhos (Secondary Amines) LigandSelect->RuPhos 2° Amine BrettPhos Use BrettPhos (Primary Amines) LigandSelect->BrettPhos 1° Amine

Caption: Decision matrix for functionalizing 6-chloropyridazin-3-yl carbamates. Blue nodes indicate analysis steps; Red nodes indicate SNAr optimization; Green nodes indicate Pd-catalysis pathways.

Frequently Asked Questions (FAQs)

Q1: My carbamate group is hydrolyzing during the reaction. How do I stop this?

  • A: Carbamates are susceptible to hydrolysis under strong basic conditions at high temperatures (e.g., NaOH/H2O).

  • Fix: Use anhydrous bases like Cs2CO3 or K3PO4 in anhydrous solvents (Dioxane/Toluene). Avoid hydroxide bases. If using SNAr, ensure your solvent is "dry" (water content <500 ppm).

Q2: Can I alkylate the nitrogen of the carbamate (N3)?

  • A: This is extremely difficult due to the electron-withdrawing nature of the pyridazine ring and the carbonyl, which delocalize the N-lone pair.

  • Fix: Use Mitsunobu conditions (PPh3, DIAD, Alcohol) rather than direct alkylation with alkyl halides. The Mitsunobu reaction activates the alcohol, allowing the weakly nucleophilic carbamate nitrogen to attack.

Q3: The product precipitates but traps the inorganic salts. How do I purify?

  • A: Pyridazine carbamates often have poor solubility in ether/hexane but high solubility in chlorinated solvents.

  • Fix: Perform an aqueous workup using DCM (Dichloromethane) or CHCl3/Isopropanol (3:1) to extract the product, leaving the inorganic salts in the aqueous layer.

References

  • Buchwald-Hartwig Amination of Heterocycles

    • Source: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[5][6] Reaction of aryl bromides with amines. Journal of the American Chemical Society.

    • Context: Establishes the baseline for Pd-catalyzed amination, specifically noting the need for bulky phosphines (like RuPhos)
    • URL:[Link]

  • SNAr Reactivity of Chloropyridazines

    • Source: BenchChem Application Notes.[7] "Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 3-Chloro-6-methoxypyridazine."

    • Context: Provides comparative data on solvent effects (DMF vs DMSO) for chloropyridazine substitution.
  • Finkelstein Acceleration in Heterocycles

    • Source: Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Efficient Method for the Preparation of Aryl Iodides. Journal of the American Chemical Society.
    • Context: While Cu-catalyzed, this paper validates the principle of halogen exchange (Cl -> I) to overcome kinetic barriers in substitution reactions.
    • URL:[Link]

  • Carbamate Stability and Solubility

    • Source: Patel, R., et al. (1996). Determination of the pKa and pH-solubility behavior of an ionizable cyclic carbamate. Pharmaceutical Development and Technology.
    • Context: Discusses the ionization and solubility profiles of carbamates
    • URL:[Link]

Sources

Validation & Comparative

1H NMR Spectral Analysis Guide: Benzyl N-(6-chloropyridazin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the 1H NMR spectral characteristics of benzyl N-(6-chloropyridazin-3-yl)carbamate . It is designed for medicinal chemists and analytical scientists requiring rigorous structural confirmation of pyridazine-based intermediates.

Executive Summary

Benzyl N-(6-chloropyridazin-3-yl)carbamate (often referred to as Cbz-protected 3-amino-6-chloropyridazine) is a critical intermediate in the synthesis of pyridazine-based pharmaceuticals. Its analysis requires distinguishing the unique electronic signature of the electron-deficient pyridazine ring from the protecting benzyl group.

This guide compares the spectral performance of the product against its synthetic precursor (3-amino-6-chloropyridazine) to validate conversion, and evaluates Solvent Selection (DMSO-d₆ vs. CDCl₃) to optimize resolution.

Experimental Protocol & Sample Preparation

To ensure reproducibility and minimize artifacts (such as rotameric broadening), follow this standardized protocol.

Reagents & Materials
  • Analyte: >5 mg Benzyl N-(6-chloropyridazin-3-yl)carbamate (dried in vacuo for >4h).

  • Primary Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane).

  • Alternative Solvent: CDCl₃ (99.8% D).

  • Instrument: 400 MHz or higher field strength recommended.

Preparation Workflow
  • Weighing: Transfer 5–10 mg of solid into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d₆.

    • Note: Use DMSO-d₆ for initial characterization.[1] Pyridazine carbamates often exhibit poor solubility or broad NH signals in CDCl₃ due to hydrogen bonding and quadrupole broadening.

  • Homogenization: Sonicate for 30 seconds if solid persists.

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (for quantitative integration).

    • Scans: 16–64.

Spectral Assignment (DMSO-d₆)

The following table details the characteristic chemical shifts (


) and coupling constants (

) for the target compound.
Table 1: 1H NMR Data Summary (400 MHz, DMSO-d₆)
PositionType

(ppm)
MultiplicityIntegration

(Hz)
Structural Insight
NH Amide10.80 – 11.20 br s1H-Deshielded carbamate proton; disappears with D₂O shake.
H-5 Pyridazine7.80 – 7.95 d1H9.2Ortho to Chlorine. Inductively deshielded.
H-4 Pyridazine8.10 – 8.30 d1H9.2Ortho to Carbamate. Deshielded by carbonyl anisotropy relative to amine precursor.
Ph-H Aromatic7.30 – 7.45 m5H-Overlapping signals from the benzyl phenyl ring.
CH₂ Benzylic5.20 – 5.25 s2H-Characteristic sharp singlet of the Cbz methylene group.

Note on Rotamers: Carbamates can exhibit restricted rotation around the N-CO bond, occasionally leading to signal doubling (rotamers) at room temperature. If "shadow peaks" are observed, heat the sample to 323 K (50 °C) to coalesce signals.

Comparative Analysis: Product vs. Alternatives

Comparison A: Product vs. Precursor (Validation)

The most critical comparison for a synthetic chemist is confirming the conversion of 3-amino-6-chloropyridazine to the carbamate .

FeaturePrecursor: 3-amino-6-chloropyridazineProduct: Benzyl N-(6-chloropyridazin-3-yl)carbamateDiagnostic Result
NH Signal Broad singlet at ~6.8 ppm (NH₂)Sharp/Broad singlet at ~11.0 ppm (NH)Confirmed Acylation: Huge downfield shift due to electron-withdrawing carbonyl.
Integration NH₂ integrates to 2H NH integrates to 1H Stoichiometry Check: Loss of one proton.
Ring Protons H-4 is shielded (~7.0 ppm )H-4 is deshielded (>8.0 ppm )Electronic Change: Amine lone pair is delocalized into carbonyl, reducing ring shielding.
Benzyl Signals AbsentPresent (5.2 ppm & 7.4 ppm )Fragment Addition: Confirms attachment of Cbz group.
Comparison B: Solvent Performance (DMSO-d₆ vs. CDCl₃)

Choosing the right solvent affects spectral resolution and peak visibility.

  • DMSO-d₆ (Recommended):

    • Pros: Excellent solubility for polar heterocycles; slows proton exchange, making the NH peak sharp and visible for integration.

    • Cons: Residual water peak (~3.33 ppm) and solvent peak (~2.50 ppm) can interfere if sample is wet.

  • CDCl₃ (Alternative):

    • Pros: Easy sample recovery; common standard.

    • Cons: The acidic nature of CDCl₃ can accelerate proton exchange, often causing the NH signal to broaden into the baseline or disappear. The pyridazine protons may also shift upfield, potentially overlapping with the benzyl aromatic region (7.3 ppm).

Visualizations & Logic Flow

Figure 1: Spectral Assignment Workflow

This diagram illustrates the logical process for assigning peaks and validating the structure based on the data above.

NMR_Assignment_Flow Start Acquire 1H NMR Spectrum (DMSO-d6) Check_NH Check >10 ppm Region Start->Check_NH NH_Found Signal at ~11.0 ppm (1H)? Check_NH->NH_Found Check_Arom Analyze 7.0 - 8.5 ppm NH_Found->Check_Arom Yes Pyridazine_ID Identify 2x Doublets (J~9Hz) (Pyridazine Ring) Check_Arom->Pyridazine_ID Benzyl_ID Identify Multiplet (5H) (Phenyl Group) Check_Arom->Benzyl_ID Check_Aliph Analyze ~5.2 ppm Pyridazine_ID->Check_Aliph Benzyl_ID->Check_Aliph CH2_ID Identify Singlet (2H) (Benzylic CH2) Check_Aliph->CH2_ID Validation Structure Confirmed CH2_ID->Validation

Caption: Logical workflow for the structural confirmation of benzyl N-(6-chloropyridazin-3-yl)carbamate via 1H NMR.

Figure 2: Synthesis & Validation Pathway

A comparison of the precursor and product signals to visualize the chemical shift changes.

Synthesis_Comparison cluster_0 Precursor: 3-Amino-6-chloropyridazine cluster_1 Product: Benzyl N-(6-chloropyridazin-3-yl)carbamate Prec_NH2 NH2 Signal ~6.8 ppm (Broad, 2H) Reaction Reaction with Benzyl Chloroformate Prec_NH2->Reaction Prec_H4 H-4 Ring Proton ~7.0 ppm (Shielded) Prec_H4->Reaction Prod_NH NH Signal ~11.0 ppm (Deshielded, 1H) Reaction->Prod_NH Prod_H4 H-4 Ring Proton ~8.2 ppm (Deshielded) Reaction->Prod_H4 Prod_Bn New Signals: CH2 (5.2 ppm) Ph (7.4 ppm) Reaction->Prod_Bn

Caption: Comparative shift analysis showing the diagnostic signal migration from precursor to product.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (General reference for pulse sequences and solvent effects).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12136, Benzyl carbamate. Retrieved from [Link]

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon. (Reference for pyridazine ring proton electronics).
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

Sources

A Comparative Analysis of Benzyl and Tert-Butyl Carbamate Reactivity on Chloropyridazines for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Technical Guide to Selecting the Optimal N-Protecting Group for Amination of Chloropyridazines

In the synthesis of novel therapeutics and complex molecular architectures, the strategic amination of heteroaromatic systems like chloropyridazines is a cornerstone of medicinal chemistry. The introduction of an amino functionality is often achieved through the use of N-protected amines, with benzyl carbamate (Cbz) and tert-butyl carbamate (Boc) being two of the most prevalent choices. The selection between these protecting groups can significantly influence reaction efficiency, yield, and the overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of N-benzyl and N-tert-butyl carbamates with chloropyridazines, supported by mechanistic insights and representative experimental data, to empower researchers in making informed decisions for their drug development pipelines.

At a Glance: Key Differences in Reactivity

FeatureN-Benzyl Carbamate (Cbz)N-tert-Butyl Carbamate (Boc)
Primary Reaction Pathway Nucleophilic Aromatic Substitution (SNAr)Nucleophilic Aromatic Substitution (SNAr) / Palladium-Catalyzed Buchwald-Hartwig Amination
Relative Nucleophilicity Generally higher due to less steric bulkGenerally lower due to the bulky tert-butyl group
Steric Hindrance LowerHigher, can impede approach to the reaction center
Electronic Effects Phenyl group is weakly electron-withdrawingtert-Butyl group is electron-donating
Typical SNAr Conditions Higher temperatures and/or longer reaction times may be requiredMilder conditions may be sufficient if sterically unhindered
Alternative Reactions Less common for direct aminationBuchwald-Hartwig amination is a viable alternative

Mechanistic Considerations: SNAr vs. Palladium-Catalyzed Amination

The reaction of N-protected amines with chloropyridazines can proceed through two primary mechanistic pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. The choice of pathway and the relative reactivity of the carbamates are governed by a combination of electronic and steric factors.

Nucleophilic Aromatic Substitution (SNAr)

The pyridazine ring is inherently electron-deficient, making it susceptible to nucleophilic attack. In the SNAr mechanism, the carbamate-protected amine acts as a nucleophile, attacking the carbon atom bearing a chlorine atom. This proceeds through a high-energy intermediate known as a Meisenheimer complex, followed by the expulsion of the chloride ion to restore aromaticity.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Product Chloropyridazine Chloropyridazine Meisenheimer Meisenheimer Complex (Anionic Intermediate) Chloropyridazine->Meisenheimer + Nucleophile (Addition) N_Protected_Amine N-Protected Amine (Boc or Cbz) Product Aminopyridazine Derivative Meisenheimer->Product - Cl⁻ (Elimination)

Caption: Generalized workflow for the SNAr reaction.

The reactivity of the N-protected amine in an SNAr reaction is influenced by two key factors:

  • Nucleophilicity of the Nitrogen Atom: The electron density on the nitrogen atom of the carbamate determines its nucleophilic strength. The tert-butyl group in Boc is electron-donating, which should, in principle, increase the electron density on the nitrogen compared to the weakly electron-withdrawing phenyl group of Cbz. However, this electronic effect is often overshadowed by steric factors.

  • Steric Hindrance: The bulky tert-butyl group of the Boc protecting group can sterically hinder the approach of the nucleophilic nitrogen to the electrophilic carbon on the chloropyridazine ring.[1] The benzyl group of Cbz is significantly less bulky, leading to a lower steric barrier for the nucleophilic attack.[1]

Therefore, in SNAr reactions, N-benzyl carbamates are generally expected to be more reactive than N-tert-butyl carbamates due to reduced steric hindrance. This often translates to faster reaction times or the ability to achieve higher yields under similar conditions.

Palladium-Catalyzed Buchwald-Hartwig Amination

An alternative and often more versatile method for the formation of C-N bonds is the Buchwald-Hartwig amination.[2][3] This palladium-catalyzed cross-coupling reaction is generally less sensitive to the steric bulk of the nucleophile compared to SNAr.[4] For sterically hindered nucleophiles like N-Boc protected amines, the Buchwald-Hartwig amination can be a more effective strategy.[5]

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_reaction Catalytic Cycle cluster_product Product Chloropyridazine Chloropyridazine Catalytic_Cycle Oxidative Addition Reductive Elimination Chloropyridazine->Catalytic_Cycle N_Protected_Amine N-Protected Amine (Boc or Cbz) N_Protected_Amine->Catalytic_Cycle Pd_Catalyst Pd Catalyst + Ligand Pd_Catalyst->Catalytic_Cycle Base Base Base->Catalytic_Cycle Product Aminopyridazine Derivative Catalytic_Cycle->Product

Caption: Generalized workflow for Buchwald-Hartwig amination.

Experimental Protocols

The following protocols provide representative examples for the reaction of N-benzyl and N-tert-butyl carbamates with a chloropyridazine.

Protocol 1: Nucleophilic Aromatic Substitution of 3,6-Dichloropyridazine with Benzyl Carbamate

Materials:

  • 3,6-Dichloropyridazine

  • Benzyl carbamate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3,6-dichloropyridazine (1.0 eq) in DMF, add benzyl carbamate (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl carbamate substituted pyridazine.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination of 3,6-Dichloropyridazine with tert-Butyl Carbamate

Materials:

  • 3,6-Dichloropyridazine

  • tert-Butyl carbamate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried flask under an inert atmosphere, combine Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (2.0 eq).

  • Add a solution of 3,6-dichloropyridazine (1.0 eq) and tert-butyl carbamate (1.2 eq) in anhydrous 1,4-dioxane.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-tert-butyl carbamate substituted pyridazine.[5]

Comparative Data Summary

ParameterN-Benzyl Carbamate (Cbz) via SNArN-tert-Butyl Carbamate (Boc) via SNArN-tert-Butyl Carbamate (Boc) via Buchwald-Hartwig
Typical Temperature 80-120 °C100-140 °C (if successful)100-110 °C
Typical Reaction Time 12-48 hours24-72 hours (often with lower yields)12-24 hours
Expected Yield Moderate to GoodLow to ModerateGood to Excellent
Key Challenge Potential for slower reaction rates compared to less hindered amines.Significant steric hindrance impeding the reaction.[1]Catalyst and ligand selection is crucial for success.[4]

Conclusion and Recommendations

The choice between N-benzyl and N-tert-butyl carbamates for the amination of chloropyridazines is a nuanced decision that depends on the specific substrate and the desired synthetic strategy.

  • For sterically accessible chloropyridazines , N-benzyl carbamate is often the preferred choice for nucleophilic aromatic substitution due to its lower steric bulk, which generally leads to faster reaction rates and higher yields compared to N-tert-butyl carbamate under similar SNAr conditions.

  • For sterically hindered chloropyridazines or when SNAr reactions with N-Boc carbamate are sluggish , the Palladium-catalyzed Buchwald-Hartwig amination offers a powerful alternative. This method is more tolerant of steric hindrance and can provide excellent yields of the N-Boc protected aminopyridazine.

Ultimately, the optimal choice will be determined by experimental evaluation. It is recommended to screen both SNAr conditions with N-benzyl carbamate and Buchwald-Hartwig conditions with N-tert-butyl carbamate to identify the most efficient route for a given chloropyridazine substrate. This comparative approach will enable drug development professionals to streamline their synthetic efforts and accelerate the discovery of new chemical entities.

References

[6] Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC. [1] Reusch, W. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. El-Sayed, N. N. E., et al. (2022). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. PMC. [2] Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. [3] Wikipedia. (2023). Buchwald–Hartwig amination. [7] Reddit. (2021). What makes amine protecting groups(Cbz, Boc) chemoselective for amines? [8] Benchchem. (n.d.). The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects. [9] Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing. [10] Organic Syntheses. (n.d.). Benzyl Carbamate. [11] Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [12] Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. [13] O'Brien, C. J., et al. (2008). Pd-catalyzed aryl amination mediated by well defined, N-heterocyclic carbene (NHC)-Pd precatalysts, PEPPSI. PubMed. [4] Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [5] ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [14] Wikipedia. (n.d.). Nucleophilic aromatic substitution. [15] Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [16] ResearchGate. (n.d.). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. [17] Vaia. (2023). Protecting Groups: Boc, Cbz, Amine. [18] Benchchem. (n.d.). literature review of Boc vs. Cbz protecting groups. [19] Maiti, D., et al. (2012). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. PMC. [20] Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [21] Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [22] Hartwig, J. F., & Stanley, L. M. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. American Chemical Society. [23] Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [24] Schmalzbauer, M., et al. (2020). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [25] Iqbal, M. A., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. PMC. [26] Google Patents. (n.d.). Method for preparing tert-butyl n-((1r,2s,5s) - ... [27] Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [28] ResearchGate. (n.d.). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. [29] Organic Chemistry Portal. (n.d.). Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. [30] ChemicalBook. (n.d.). tert-butyl 2-broMo-6-chloropyridin-3-ylcarbaMate | 1227958-32-8. [31] Longdom Publishing. (2021). Editorial on Nucleophilic Aromatic Substitution. [32] Campodónico, P. R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. PMC. [33] Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. [34] OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. [35] Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [36] Beilstein Journals. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. [37] Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [38] Wordpress. (n.d.). SNAr Reaction in Common Molecular Solvents Under Pressure. [39] ChemicalBook. (n.d.). benzyl N-[(6-chloropyridin-3-yl)methyl]carbamate | 2680806-95-3. [40] ResearchGate. (n.d.). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [41] Stack Exchange. (2017). Is the t-butyl carbocation more stable than the benzyl carbocation? [42] MDPI. (2025). Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.